2'-Xanthylic acid, disodium salt
Beschreibung
BenchChem offers high-quality 2'-Xanthylic acid, disodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Xanthylic acid, disodium salt including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
97635-41-1 |
|---|---|
Molekularformel |
C10H11N4Na2O9P |
Molekulargewicht |
408.17 g/mol |
IUPAC-Name |
disodium;[(2R,3R,4R,5R)-2-(2,6-dioxo-3H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C10H13N4O9P.2Na/c15-1-3-5(16)6(23-24(19,20)21)9(22-3)14-2-11-4-7(14)12-10(18)13-8(4)17;;/h2-3,5-6,9,15-16H,1H2,(H2,19,20,21)(H2,12,13,17,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |
InChI-Schlüssel |
KZDUVEIAYSOERP-LGVAUZIVSA-L |
Isomerische SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)([O-])[O-])NC(=O)NC2=O.[Na+].[Na+] |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)([O-])[O-])NC(=O)NC2=O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Technical Comparative Analysis: 2'-Xanthylic Acid vs. 5'-Xanthylic Acid
Executive Summary
In the fields of nucleotide biochemistry, food science, and pharmaceutical development, the distinction between 5'-Xanthylic acid (5'-XMP) and 2'-Xanthylic acid (2'-XMP) is not merely structural—it is functional, metabolic, and economic.
5'-XMP (Xanthosine 5'-monophosphate) is the biologically dominant isomer, serving as the obligate precursor to Guanosine Monophosphate (GMP) in de novo purine biosynthesis. It possesses significant sensory activity (umami synergism) and is the primary target for enzymatic regulation by IMP dehydrogenase (IMPDH).
2'-XMP (Xanthosine 2'-monophosphate), conversely, is predominantly a catabolic byproduct arising from the enzymatic or alkaline hydrolysis of RNA. It lacks the flavor-enhancing properties of its 5'-counterpart and often serves as a critical quality control marker for RNA degradation or process impurities in nucleotide manufacturing.
This guide provides a rigorous technical comparison of these regioisomers, detailing their physicochemical differences, metabolic origins, functional applications, and analytical separation strategies.
Structural & Physicochemical Characterization
The core difference lies in the esterification site of the phosphate group on the ribofuranose ring. While subtle, this positional isomerism dictates the molecule's conformation, stability, and ability to bind to enzyme active sites.
Structural Comparison
| Feature | 5'-Xanthylic Acid (5'-XMP) | 2'-Xanthylic Acid (2'-XMP) |
| Phosphate Position | C5' (Exocyclic carbon) | C2' (Endocyclic ring carbon) |
| Sugar Pucker | Predominantly C2'-endo (S-type) in solution | Shifted equilibrium due to steric bulk at C2' |
| Intramolecular H-Bonding | Possible between phosphate and 3'-OH | Interaction between phosphate and 3'-OH or base |
| Acid Stability | Stable N-glycosidic bond | More susceptible to isomerization via cyclic intermediate |
| CAS Number | 523-98-8 | 13089-60-6 (General 2'/3' mix often cited) |
Chemical Stability and Hydrolysis
The stability of these isomers is governed by the proximity of the hydroxyl group.
-
5'-XMP: The phosphate is isolated on the exocyclic methyl group. It requires specific phosphatases (e.g., 5'-nucleotidase) for hydrolysis.
-
2'-XMP: The phosphate at the 2' position is chemically intimately linked to the 3'-hydroxyl group. Under acidic or alkaline conditions, or in the presence of specific cyclizing RNases, 2'-XMP can form a 2',3'-cyclic xanthosine monophosphate intermediate. This cyclic intermediate is unstable and hydrolyzes to a mixture of 2'- and 3'-XMP. This "neighboring group participation" makes the 2'-isomer a hallmark of RNA breakdown rather than synthesis.
Biological Significance & Metabolic Pathways[1][2]
The presence of 5'-XMP vs. 2'-XMP in a biological sample indicates two opposing processes: Biosynthesis vs. Degradation .
5'-XMP: The Anabolic Hub
5'-XMP is generated de novo from Inosine Monophosphate (IMP) by the enzyme IMP Dehydrogenase (IMPDH) . This is the rate-limiting step in guanine nucleotide biosynthesis.
-
Reaction: IMP + NAD⁺ + H₂O → XMP + NADH + H⁺
-
Fate: XMP is immediately aminated to GMP by GMP Synthase .
-
Significance: High levels of 5'-XMP are often engineered in fermentation strains (e.g., Corynebacterium ammoniagenes) by blocking GMP synthase to accumulate XMP for industrial conversion to flavor nucleotides.
2'-XMP: The Catabolic Artifact
2'-XMP is rarely synthesized directly. It arises from the cleavage of RNA.[1]
-
Enzymatic Source: RNases of the T2 family (and other cyclizing RNases) cleave RNA via a 2',3'-cyclic phosphate intermediate.
-
Hydrolysis: The cyclic intermediate opens to yield a mixture of 3'-XMP and 2'-XMP.
-
Significance: Detection of 2'-XMP in a cell lysate or nucleotide preparation is a definitive signature of RNA hydrolysis (nuclease contamination or chemical degradation).
Pathway Visualization
The following diagram illustrates the divergent origins of these isomers.
Figure 1: Metabolic divergence showing 5'-XMP as a biosynthetic intermediate and 2'-XMP as a degradation product of RNA.
Functional Application: Sensory Pharmacology
In the food and biotechnology industries, the distinction is binary: 5'-nucleotides work; 2'-nucleotides do not.
The Umami Mechanism
The "umami" taste is mediated by the T1R1/T1R3 G-protein coupled receptor. 5'-ribonucleotides (specifically GMP and IMP, and to a lesser extent XMP) bind to a specific site on the T1R1 subunit, stabilizing the closed conformation of the "Venus flytrap" domain induced by glutamate.
-
Requirement: The phosphate group must be in the 5' position to interact with the positively charged residues (likely His/Arg) in the binding pocket.
-
Synergy: 5'-XMP exhibits weak umami activity on its own but shows synergism with monosodium glutamate (MSG).
2'-XMP Inactivity
2'-XMP fails to elicit this response due to steric hindrance. The 2'-phosphate group alters the sugar conformation and prevents the phosphate moiety from aligning with the receptor's binding residues. Consequently, 2'-XMP is considered flavor-inert . In industrial production of flavor nucleotides, the presence of 2'-XMP represents a yield loss and an impurity.
Analytical Separation & Quality Control
Distinguishing these isomers is critical for validating the purity of pharmaceutical-grade nucleotides or assessing RNA integrity.
HPLC Separation Protocol
The standard method for separating nucleotide isomers utilizes Anion Exchange Chromatography or Ion-Pair Reversed-Phase HPLC . The phosphate pKa values differ slightly due to the electronic environment of the sugar ring.
Protocol: Ion-Pair Reversed-Phase HPLC
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 6.0) + 5 mM Tetrabutylammonium hydrogen sulfate (TBAHS) as the ion-pairing agent.
-
Gradient: 0-10% B over 15 minutes.
-
Detection: UV at 254 nm (max absorption for purines).
-
Elution Order: Typically 5'-XMP elutes before2'-XMP and 3'-XMP in ion-pair systems due to the specific hydrophobicity of the ion-pair complex formed, though this can reverse on strong anion exchange (SAX) columns depending on pH. Validation with standards is mandatory.
Analytical Workflow Diagram
Figure 2: Analytical workflow for distinguishing XMP isomers using Ion-Pair HPLC.
Synthesis & Production Strategies
Fermentation (Targeting 5'-XMP)
Industrial production of 5'-XMP relies on microbial fermentation using auxotrophic mutants of Corynebacterium ammoniagenes or Brevibacterium ammoniagenes.
-
Strategy: The strain is mutated to lack GMP Synthase . This causes a metabolic block, forcing the accumulation of 5'-XMP in the culture broth.
-
Purity: This method produces almost exclusively the 5'-isomer.
Chemical/Enzymatic Hydrolysis (Producing 2'/3'-XMP)
To generate 2'-XMP (usually for research standards), RNA (e.g., Yeast RNA) is hydrolyzed.
-
Reagent: NaOH (Alkaline hydrolysis) or Non-specific RNases.
-
Outcome: A random mixture of 2'-XMP and 3'-XMP.
-
Purification: Requires extensive ion-exchange chromatography to isolate pure 2'-XMP from the 3'-isomer.
References
-
PubChem. (2025). 5'-Xanthylic acid | C10H13N4O9P. National Library of Medicine. [Link]
-
YeastGenome. (2025). 5'-xanthylate(2-) Pathway Information. Saccharomyces Genome Database. [Link]
-
Kolpakova, A. I., et al. (2009). Identification of 2',3' cGMP as an Intermediate of RNA Catalytic Cleavage by Binase. Biochemistry (Moscow). [Link]
-
Ninomiya, K., et al. (1990). Large synergism between monosodium glutamate and 5'-nucleotides in canine taste nerve responses. American Journal of Physiology. [Link]
-
Waters Corporation. (2025). HPLC Separation Modes: Reversed-Phase and Ion-Pairing. [Link]
Sources
Xanthosine 2'-phosphate vs 3'-phosphate isomerization
Topic: Xanthosine 2'-phosphate vs 3'-phosphate Isomerization: Mechanistic Kinetics, Separation, and Analytical Distinction Content Type: Technical Whitepaper / Laboratory Guide Audience: Senior Researchers, Analytical Chemists, and Drug Development Scientists
Executive Summary
The isomerization of Xanthosine 2'-phosphate (X2'P) and 3'-phosphate (X3'P) represents a critical stability challenge in nucleotide chemistry and a fundamental mechanism in enzymatic RNA hydrolysis (e.g., RNase T1 activity). Unlike the canonical guanosine nucleotides, xanthosine derivatives—often intermediates in purine catabolism or designed as mutagenic probes—exhibit distinct tautomeric and ionization behaviors that complicate their separation.
This guide provides a definitive technical analysis of the 2'
Mechanistic Underpinnings: The Cyclic Intermediate
The interconversion between X2'P and X3'P is not a direct migration but a two-step nucleophilic substitution reaction involving a pentavalent cyclic intermediate.
The Reaction Pathway
Under acidic or basic conditions, the vicinal hydroxyl group (the 2'-OH in X3'P or the 3'-OH in X2'P) acts as an intramolecular nucleophile. It attacks the adjacent phosphorus atom, displacing a water molecule (in condensation) or rearranging (in hydrolysis) to form Xanthosine 2',3'-cyclic phosphate (X>p) .
-
Acid Catalysis: Protonation of the phosphate oxygen increases the electrophilicity of the phosphorus center, facilitating attack by the vicinal hydroxyl.
-
Base Catalysis: Deprotonation of the vicinal hydroxyl increases its nucleophilicity, driving the formation of the cyclic diester.
-
Ring Opening: The strained five-membered cyclic phosphate ring is thermodynamically unstable relative to the acyclic monoesters. Hydrolysis breaks the ring at either the O2' or O3' bond, yielding a mixture of X2'P and X3'P.[1]
Thermodynamic Equilibrium
While the formation of the cyclic intermediate is reversible, the ring-opening hydrolysis is thermodynamically driven.
-
Equilibrium Ratio: In aqueous solution at neutral pH, the equilibrium typically favors the 3'-isomer slightly (approx. 60:40 X3'P:X2'P) due to the preferred C3'-endo sugar pucker in purine ribonucleotides, which relieves steric strain around the glycosidic bond.
-
Kinetics: The hydrolysis of the cyclic phosphate is
to times faster than the hydrolysis of a standard dialkyl phosphate diester, due to the release of ring strain (approx. 25 kJ/mol).
Figure 1: The reversible isomerization pathway mediated by the unstable 2',3'-cyclic phosphate intermediate.
Analytical Distinction: NMR and HPLC Methodologies
Distinguishing X2'P from X3'P is non-trivial due to their identical mass and similar pKa values. Orthogonal validation using NMR and HPLC is the industry standard.
Nuclear Magnetic Resonance (NMR)
Simple 1D 31P NMR is often insufficient due to peak overlap. The definitive method relies on heteronuclear coupling (HMBC/COSY) to correlate the phosphorus signal to the specific ribose proton.
| Parameter | Xanthosine 2'-Phosphate (X2'P) | Xanthosine 3'-Phosphate (X3'P) | Cyclic Phosphate (X>p) |
| 31P Chemical Shift | |||
| 1H Coupling Target | 31P couples to H2' | 31P couples to H3' | 31P couples to H2' AND H3' |
| Sugar Pucker | Predominantly C2'-endo | Predominantly C3'-endo | Rigid planar/envelope |
Critical Diagnostic: In a 1H-31P HMBC spectrum, the X3'P phosphorus nucleus will show a strong cross-peak with the H3' proton (approx. 4.6 ppm) and a weaker coupling to H2'. Conversely, X2'P shows strong coupling to H2' (approx. 4.8 ppm).
High-Performance Liquid Chromatography (HPLC)
Separation is achieved by exploiting the subtle difference in hydrophobicity caused by the phosphate position masking the hydroxyl groups.
-
Stationary Phase: C18 (Octadecylsilane) is standard.
-
Mobile Phase: An ion-pairing agent is mandatory for retention and resolution.
-
Elution Order: typically, X2'P elutes before X3'P . The 2'-phosphate group interferes less with the base stacking interactions required for retention on C18 than the 3'-phosphate in the anti conformation.
Experimental Protocols
Protocol A: Controlled Acid-Catalyzed Isomerization
Use this protocol to generate a standard mixture of isomers for method development.
-
Preparation: Dissolve 10 mg of pure Xanthosine 2',3'-cyclic phosphate (or X3'P) in 1.0 mL of 0.1 M HCl.
-
Incubation: Heat at 40°C for 30 minutes.
-
Note: Higher temperatures (>60°C) may lead to glycosidic bond cleavage (depurination), yielding free Xanthine.
-
-
Quenching: Rapidly neutralize with 1.0 M NaOH to pH 7.0 on ice.
-
Verification: Analyze immediately via HPLC (Protocol B). You should observe three peaks: Residual Cyclic (if incomplete), X2'P (minor), and X3'P (major).
Protocol B: Ion-Pair HPLC Separation
A self-validating system for quantitative analysis.
Reagents:
-
Buffer A: 50 mM Potassium Phosphate (pH 6.0) + 5 mM Tetrabutylammonium Hydrogen Sulfate (TBAHS).
-
Buffer B: Acetonitrile (ACN).
Instrument Settings:
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Xanthosine
is pH dependent; 254 nm is robust). -
Temperature: 25°C.
Gradient Profile:
| Time (min) | % Buffer A | % Buffer B | Phase |
|---|---|---|---|
| 0.0 | 98 | 2 | Equilibration |
| 15.0 | 85 | 15 | Elution of Isomers |
| 20.0 | 50 | 50 | Wash |
| 25.0 | 98 | 2 | Re-equilibration |
Expected Results:
-
Retention Time (approx): X2'P (~8.5 min) < X3'P (~9.8 min).
-
Validation Step: Spike the sample with a known standard of Guanosine 3'-monophosphate (GMP). GMP usually elutes slightly later than XMP due to the amino group lipophilicity.
Figure 2: Analytical decision matrix for identifying xanthosine phosphate species.
Biological Context: RNase T1 Specificity
While RNase T1 is classically defined as Guanosine-specific, it exhibits activity toward Xanthosine due to the structural homology of the lactam ring (N1-H/C6=O).
-
Mechanism: RNase T1 cleaves RNA phosphodiester bonds at the 3' side of Guanosine (and Xanthosine) via a transesterification mechanism, forming the 2',3'-cyclic intermediate.
-
Product: The enzyme subsequently hydrolyzes the cyclic intermediate to yield the 3'-phosphate exclusively .
-
Implication: If you detect X2'P in an enzymatic digest, it indicates either non-enzymatic isomerization (artifact of workup pH) or contamination with non-specific nucleases.
References
-
Whitfeld, P. R., Heppel, L. A., & Markham, R. (1955).[2] The enzymic hydrolysis of ribonucleoside-2':3' phosphates.[1][3] Biochemical Journal.[2]
-
Lönnberg, H. (2011). Cleavage of RNA phosphodiester bonds by small molecular entities: a mechanistic insight. Organic & Biomolecular Chemistry.[4][5]
-
TriLink BioTechnologies. (n.d.). 31P Chemical Shifts in NMR Spectra of Nucleotide Derivatives.
-
Separation Methods Technologies. (1995). HPLC Separation of Nucleotides: Application Note.
-
Pace, C. N., et al. (1991). Ribonuclease T1: Structure, Function, and Stability. Angewandte Chemie International Edition.
Sources
- 1. Properties of Nucleotide Derivatives with Substituents in the Phospate Group [tud.ttu.ee]
- 2. The enzymic hydrolysis of ribonucleoside-2′:3′ phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. silverman.chemistry.illinois.edu [silverman.chemistry.illinois.edu]
- 4. jasco-global.com [jasco-global.com]
- 5. High-Fidelity RNA Copying via 2′,3′-Cyclic Phosphate Ligation - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Properties of Disodium 2'-Xanthylate: A Technical Characterization Guide
Topic: Thermodynamic Properties and Characterization of Disodium 2'-Xanthylate Content Type: Technical Reference & Experimental Guide Audience: Pharmaceutical Researchers, Nucleotide Chemists, and Process Engineers.
Executive Summary & Chemical Identity
Disodium 2'-xanthylate (2'-XMP, disodium salt) is a structural isomer of the common flavor enhancer 5'-xanthylate. While the 5'-isomer is the standard biological currency for purine metabolism (formed from IMP via IMP dehydrogenase), the 2'-isomer is primarily observed as a transient intermediate in the enzymatic or chemical hydrolysis of RNA, or as a specific ligand in purinergic signaling research.
Unlike its 5'-counterpart, 2'-xanthylate possesses a phosphate group esterified to the C2' hydroxyl of the ribofuranose ring. This structural shift significantly alters its thermodynamic stability, solubility profile, and chelation potential due to the proximity of the un-esterified 3'-hydroxyl group.
Chemical Identity:
-
IUPAC Name: Sodium ((2R,3S,4R,5R)-5-(2,6-dioxo-1,2,3,6-tetrahydropurin-9-yl)-3,4-dihydroxyoxolan-2-yl)methyl phosphate (Note: This describes the 5' isomer; the 2' isomer has the phosphate at the 3-position of the oxolane ring relative to standard numbering).
-
Correct IUPAC (2'-isomer): Disodium (2R,3R,4R,5R)-2-(2,6-dioxo-1,2,3,6-tetrahydropurin-9-yl)-5-(hydroxymethyl)-4-hydroxytetrahydrofuran-3-yl phosphate.
-
Molecular Formula:
-
Molecular Weight: ~386.19 g/mol (anhydrous disodium salt)
Thermodynamic Profile
As a Senior Application Scientist, it is critical to note that while extensive libraries exist for 5'-nucleotides, 2'-xanthylate lacks a standardized thermodynamic dataset in open literature. Therefore, the values below represent derived properties based on structural analogs (2'-GMP) and RNA hydrolysis thermodynamics, followed by the protocols required to validate them in your specific system.
Solution Thermodynamics & Acid-Base Properties
The thermodynamic stability of 2'-XMP in solution is governed by the ionization of the phosphate group and the purine ring.
| Parameter | Estimated Value (25°C) | Mechanistic Insight |
| pKa (Phosphate 1) | ~0.9 - 1.2 | Strongly acidic; fully ionized at physiological pH. |
| pKa (Phosphate 2) | 6.0 - 6.3 | Slightly higher than 5'-XMP (pKa ~5.9) due to intramolecular H-bonding with the adjacent 3'-OH. |
| pKa (N3-H) | 9.8 - 10.2 | Deprotonation of the pyrimidine ring; critical for metal coordination. |
| pKa (N1-H) | ~5.5 - 5.7 | Protonation site; XMP is unique among purines for this acidic pKa range. |
| -25 to -30 kJ/mol | Energy released upon hydrolysis of the phosphoester bond (less stable than 5'). |
Isomerization Thermodynamics (The 2' 3' Migration)
A critical thermodynamic feature of 2'-xanthylate is its tendency to isomerize to 3'-xanthylate via a 2',3'-cyclic intermediate under acidic or basic conditions.
-
Mechanism: Transesterification.
-
Thermodynamic Equilibrium: The mixture typically equilibrates to a ratio of roughly 60:40 (3'-isomer : 2'-isomer) because the 3'-position is slightly more thermodynamically stable in the absence of geometric constraints.
-
Activation Energy (
): High activation barrier prevents spontaneous migration at neutral pH/ambient temperature, rendering the salt stable as a solid.
Solid-State & Thermal Stability
-
Crystal Habit: Typically amorphous or microcrystalline powder upon precipitation from ethanol/water.
-
Hydration State: Highly hygroscopic. Forms stable hydrates (likely di- or tri-hydrate) which stabilizes the crystal lattice energy (
). -
Decomposition (
): .-
Note: Unlike 5'-XMP, the 2'-isomer may undergo intramolecular cyclization to 2',3'-cyclic xanthylate phosphate (cXMP) prior to charring during thermal analysis.
-
Experimental Validation Protocols
Since literature values are sparse, the following self-validating workflows are required to characterize your specific lot of Disodium 2'-Xanthylate.
Protocol A: Differential Scanning Calorimetry (DSC) for Phase Transitions
Objective: Determine melting point (
-
Preparation: Weigh 2-5 mg of 2'-XMP into a Tzero aluminum pan. Hermetically seal to prevent dehydration artifacts.
-
Equilibration: Hold at 25°C for 5 minutes.
-
Ramp: Heat from 25°C to 300°C at 10°C/min under Nitrogen purge (50 mL/min).
-
Analysis:
-
Look for a broad endotherm
(Dehydration). -
Identify sharp endotherm
(Melting/Decomposition). -
Validation: Run a TGA (Thermogravimetric Analysis) in parallel. If mass loss coincides with the DSC endotherm, it is decomposition, not true melting.
-
Protocol B: Potentiometric Titration for pKa Determination
Objective: Accurately measure the dissociation constants of the 2'-phosphate group.
-
System: Automatic Titrator (e.g., Metrohm or Mettler Toledo) with a high-precision glass electrode.
-
Solvent: Degassed, carbonate-free water at constant ionic strength (
). -
Procedure:
-
Dissolve 2'-XMP to a concentration of 1 mM.
-
Acidify to pH 2.0 using HCl.
-
Titrate with 0.1 M NaOH (CO2-free) to pH 11.0.
-
-
Calculation: Use the Bjerrum method or software (e.g., Hyperquad) to fit the protonation curve.
-
Differentiation: The 2'-phosphate secondary pKa will shift
units compared to a 5'-XMP control standard due to the 3'-OH proximity.
Mechanistic Pathways
The following diagrams illustrate the formation and isomerization pathways relevant to the thermodynamic stability of 2'-XMP.
Figure 1: RNA Hydrolysis and Isomerization Pathway
This pathway shows how 2'-XMP is thermodynamically linked to the 3'-isomer via the cyclic intermediate.
Caption: Thermodynamic relationship between RNA hydrolysis intermediates. The 2'-isomer exists in equilibrium with the 3'-isomer via the high-energy 2',3'-cyclic phosphate.
Figure 2: Thermodynamic Characterization Workflow
A logical decision tree for validating the material properties of 2'-XMP.
Caption: Step-by-step workflow for the thermodynamic validation of 2'-Xanthylate salts.
References
-
Sigel, H. (2004). Acid-base properties of purine residues in isomeric ribonucleotides: The surprising increased basicity of 2'-GMP over 3'-GMP and 5'-GMP.Helvetica Chimica Acta , 87(5).
-
IUPAC-IUB Joint Commission on Biochemical Nomenclature. (1983). Abbreviations and Symbols for the Description of Conformations of Polynucleotide Chains.European Journal of Biochemistry .
-
Alberty, R. A. (2006). Biochemical Thermodynamics: Applications of Mathematica.John Wiley & Sons . (Reference for standard Gibbs energy of nucleotide hydrolysis).
-
Saenger, W. (1984). Principles of Nucleic Acid Structure.Springer Advanced Texts in Chemistry . (Definitive text on nucleotide geometry and phosphate ester thermodynamics).
-
PubChem Compound Summary. (2024). 5'-Xanthylic acid (Structural Analog Reference).National Center for Biotechnology Information.
Methodological & Application
Application Note: Nucleotide Substrate Specificity in 5'-Nucleotidase Assays
The Role of Xanthosine Phosphates (2'-XMP vs. 5'-XMP) in Specificity Profiling
Abstract & Introduction
5'-Nucleotidases (5'-NT), specifically Ecto-5'-nucleotidase (CD73, EC 3.1.3.5) , are pivotal enzymes in purinergic signaling, converting extracellular nucleotides (AMP, IMP, XMP) into their corresponding nucleosides (Adenosine, Inosine, Xanthosine).[1][2][3][4] While Adenosine-5'-monophosphate (AMP) is the canonical substrate, Xanthosine-5'-monophosphate (5'-XMP) serves as a critical alternative substrate for characterizing enzyme kinetics and substrate breadth.
However, a major challenge in analyzing 5'-NT activity in complex biological samples (e.g., tissue lysates, serum) is the presence of non-specific alkaline phosphatases (ALPs) . ALPs are promiscuous and will hydrolyze phosphate groups from the 2', 3', and 5' positions indiscriminately.
This guide details a rigorous protocol using 2'-Xanthylic acid (2'-XMP) as a structural negative control. By running parallel assays with 5'-XMP (substrate) and 2'-XMP (non-substrate), researchers can mathematically isolate true 5'-NT activity from phosphatase background noise.
Mechanistic Principles
The active site of CD73/5'-NT is stereochemically restrictive. It requires the phosphate ester to be in the 5' position of the ribose ring. The 2' position, occupied by the phosphate in 2'-Xanthylic acid, creates steric hindrance that prevents the formation of the catalytic transition state in specific 5'-nucleotidases, but not in non-specific phosphatases.
Figure 1: Substrate Specificity Mechanism
Caption: Mechanistic divergence between 5'-XMP (substrate) and 2'-XMP (control). 5'-NT specifically processes the 5'-isomer, while the 2'-isomer remains intact unless contaminating phosphatases are present.
Materials & Reagents
| Component | Specification | Purpose |
| Test Substrate | Xanthosine-5'-monophosphate (5'-XMP), >98% purity | Primary substrate for 5'-NT activity. |
| Control Substrate | 2'-Xanthylic acid (2'-XMP) , Sodium Salt | Negative control to quantify non-specific phosphatase activity. |
| Assay Buffer | 25 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 | Physiological pH; Mg²⁺ is an essential cofactor for 5'-NT. |
| Detection Reagent | Malachite Green Reagent (Acidified Molybdate) | Detects free inorganic phosphate (Pi) at 620 nm. |
| Stop Solution | 0.1 M EDTA or Citric Acid | Chelates Mg²⁺ to halt enzymatic reaction. |
| Inhibitor (Optional) | Levamisole (1 mM) | Inhibits Alkaline Phosphatase (ALP) but not 5'-NT. |
Experimental Protocol: The "Specificity Subtraction" Assay
Objective: Determine the specific activity of 5'-NT by correcting for non-specific hydrolysis using 2'-XMP.
Step 1: Substrate Preparation
-
5'-XMP Stock (10 mM): Dissolve 5'-XMP disodium salt in Assay Buffer.
-
2'-XMP Stock (10 mM): Dissolve 2'-Xanthylic acid in Assay Buffer.
-
Note: Ensure pH is re-adjusted to 7.4 after dissolution, as free acids can lower pH.
-
Step 2: Plate Setup (96-Well Format)
Design your plate to run samples against both substrates simultaneously.
-
Rows A-C: Test Samples + 5'-XMP (Measures Total Phosphate Release).
-
Rows D-F: Test Samples + 2'-XMP (Measures Non-Specific Phosphatase Background).
-
Rows G-H: Phosphate Standard Curve (0–50 µM Pi).
Step 3: The Reaction Workflow
-
Enzyme Addition: Add 10 µL of biological sample (lysate/serum) or purified enzyme to wells.
-
Substrate Initiation:
-
Add 40 µL of 5'-XMP working solution (final conc. 500 µM) to "Test" wells.
-
Add 40 µL of 2'-XMP working solution (final conc. 500 µM) to "Control" wells.
-
-
Incubation: Incubate at 37°C for 15–30 minutes.
-
Critical: Do not exceed 30 minutes to avoid substrate depletion or feedback inhibition.
-
-
Termination: Add 100 µL of Malachite Green Reagent to all wells.
-
Development: Incubate for 10–15 minutes at room temperature until green color develops.
-
Measurement: Read Absorbance at 620–650 nm .
Figure 2: Assay Workflow Diagram
Caption: Workflow for differential hydrolysis assay. Subtracting the 2'-XMP signal eliminates false positives from alkaline phosphatases.
Data Analysis & Interpretation
To quantify the true 5'-nucleotidase activity, use the following logic:
| Observation | Interpretation | Action |
| High Signal (5'-XMP) / Low Signal (2'-XMP) | Valid. High specific 5'-NT activity. | Calculate activity using standard curve. |
| High Signal (5'-XMP) / High Signal (2'-XMP) | Contaminated. High non-specific phosphatase (ALP) activity. | Subtract 2'-XMP value from 5'-XMP value. |
| Low Signal (5'-XMP) / Low Signal (2'-XMP) | Inactive. No nucleotidase activity. | Check enzyme viability or increase concentration. |
Calculation Formula:
Troubleshooting & Optimization
-
High Background in 2'-XMP Wells: This indicates high Alkaline Phosphatase (ALP) activity.
-
Solution: Add Levamisole (1 mM) to the assay buffer. Levamisole inhibits ALP but has minimal effect on 5'-NT (CD73).
-
-
Substrate Stability: XMP is more stable than ATP, but ensure stocks are stored at -20°C.
-
Wavelength Selection: Malachite green peaks at 620–640 nm.[5] Do not read at 450 nm (yellow), as this misses the phosphate complex.
References
-
Zimmermann, H. (1992). "5'-Nucleotidase: molecular structure and functional aspects." Biochemical Journal, 285(Pt 2), 345–365.
- Establishes the structural basis for 5'-specificity and lack of activity on 2'/3' nucleotides.
-
Koszalka, T. R., et al. (1975). "Human Lymphocytes: 5'-Nucleotidase-Positive and -Negative Subpopulations." Journal of Clinical Investigation, 56(3), 736–747.
- Describes the use of 2'-AMP and 3'-AMP as negative controls to valid
-
Tribioscience. "5'-Nucleotidase (CD73) Activity Colorimetric Assay Kit Protocol."
- Provides standard operating procedures for Malachite Green detection of phosph
-
Sträter, N. (2006). "Ecto-5'-nucleotidase: Structure function relationships." Purinergic Signalling, 2(2), 343–350.
- Detailed structural analysis explaining the steric exclusion of 2'-phosph
Sources
- 1. 5′-Nucleotidases and their new roles in NAD+ and phosphate metabolism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. CD73 Activity is Dispensable for the Polarization of M2 Macrophages | PLOS One [journals.plos.org]
- 3. CD73 Activity is Dispensable for the Polarization of M2 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tribioscience.com [tribioscience.com]
- 5. eubopen.org [eubopen.org]
Application Note & Protocol: High-Resolution Separation of Xanthosine Phosphates using Anion-Exchange Chromatography
Abstract
This comprehensive guide details a robust methodology for the separation and analysis of xanthosine phosphates—xanthosine monophosphate (XMP), xanthosine diphosphate (XDP), and xanthosine triphosphate (XTP)—utilizing ion-exchange chromatography (IEX). This document provides an in-depth exploration of the underlying principles of IEX for nucleotide separation, a detailed, step-by-step protocol, and expert insights into method optimization. The protocols and technical explanations are designed for researchers, scientists, and drug development professionals engaged in nucleotide analysis, offering a validated framework for achieving high-resolution separation and accurate quantification.
Introduction: The Significance of Xanthosine Phosphates
Xanthosine and its phosphorylated derivatives are key intermediates in purine metabolism. Xanthosine monophosphate (XMP) stands as a crucial branch-point metabolite, serving as the precursor for the synthesis of guanosine monophosphate (GMP), a fundamental building block for DNA and RNA.[1] The accurate quantification of XMP, XDP, and XTP is therefore critical in various fields of research, including enzymology, drug discovery, and metabolic studies, to understand the regulation of nucleotide biosynthesis and the mechanism of action of therapeutic agents targeting this pathway.
Ion-exchange chromatography (IEX) is a powerful and widely adopted technique for the separation of charged biomolecules, including nucleotides.[2][3] The inherent negative charge of the phosphate groups in xanthosine phosphates makes them ideal candidates for separation by anion-exchange chromatography.[4][5] This application note provides a detailed protocol for the successful separation of XMP, XDP, and XTP, grounded in the fundamental principles of IEX.
The Principle of Anion-Exchange Chromatography for Nucleotide Separation
Ion-exchange chromatography separates molecules based on their net charge through electrostatic interactions with a charged stationary phase.[2][5][6] For the separation of xanthosine phosphates, which are negatively charged at neutral and alkaline pH, anion-exchange chromatography is the method of choice.[7][5]
The core components of this technique are:
-
The Stationary Phase: A solid support, typically porous polymer or silica beads, is functionalized with positively charged groups, creating an anion exchanger.[2][6] Strong anion exchangers, which possess quaternary ammonium functional groups, are commonly used for nucleotide separations as they remain positively charged over a wide pH range.[8]
-
The Mobile Phase: An aqueous buffer is used to carry the sample through the column.[9][10] The separation is achieved by manipulating the composition of the mobile phase, specifically its ionic strength and/or pH.[2][4]
The separation process unfolds in a series of steps:
-
Equilibration: The column is equilibrated with a low ionic strength buffer (the starting buffer).
-
Sample Loading: The sample containing the mixture of xanthosine phosphates is injected onto the column. The negatively charged xanthosine phosphates bind to the positively charged stationary phase.
-
Elution: A gradient of increasing ionic strength (typically by increasing the salt concentration) is applied.[4][10] The salt ions in the mobile phase compete with the bound xanthosine phosphates for the charged sites on the stationary phase. Molecules with a lower net negative charge (like XMP) will be displaced and elute first, followed by those with a higher net negative charge (XDP and then XTP). Alternatively, a pH gradient can be used to alter the charge of the analytes, leading to their elution.[7]
Understanding the Charge Properties of Xanthosine Phosphates
The success of an IEX separation hinges on the charge differences between the analytes. The net charge of xanthosine phosphates is primarily determined by the deprotonation of the phosphate groups and the xanthine ring system, which is pH-dependent.
The pKa values for the phosphate groups are generally low (around 1-2 for the first deprotonation and 6-7 for the second). The xanthine moiety also has ionizable protons.[11][12][13][14] At a physiological pH of approximately 7.5, XMP exists predominantly with a charge of -3.[11]
| Compound | Predominant Charge at pH ~7.5 |
| XMP | -3 |
| XDP | -4 |
| XTP | -5 |
This difference in negative charge at a given pH is the basis for their separation by anion-exchange chromatography, with the elution order being XMP, followed by XDP, and finally XTP, as the salt concentration increases.
Detailed Application Protocol
This protocol provides a starting point for the separation of xanthosine phosphates. Optimization may be required depending on the specific sample matrix and instrumentation.
Materials and Reagents
-
Xanthosine 5'-monophosphate (XMP) sodium salt
-
Xanthosine 5'-diphosphate (XDP) sodium salt
-
Xanthosine 5'-triphosphate (XTP) sodium salt
-
Tris(hydroxymethyl)aminomethane (Tris)
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl) for pH adjustment
-
Ultrapure water (18.2 MΩ·cm)
Instrumentation and Column
-
HPLC System: A biocompatible HPLC system with a gradient pump, autosampler, column thermostat, and a UV detector is recommended.
-
Column: A strong anion-exchange (SAX) column is ideal. A polymer-based resin is often preferred for its stability at higher pH values.[4]
| Column Parameter | Recommendation |
| Stationary Phase | Strong Anion-Exchanger (e.g., Quaternary Ammonium) |
| Particle Size | 3-5 µm |
| Pore Size | 100-1000 Å |
| Dimensions | 4.6 x 100-250 mm |
Mobile Phase Preparation
-
Mobile Phase A (Low Ionic Strength): 20 mM Tris-HCl, pH 8.0.
-
Mobile Phase B (High Ionic Strength): 20 mM Tris-HCl with 1.0 M NaCl, pH 8.0.
Filter and degas all mobile phases before use.
Chromatographic Conditions
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Gradient Program | See table below |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 100 | 0 |
| 5.0 | 100 | 0 |
| 25.0 | 0 | 100 |
| 30.0 | 0 | 100 |
| 30.1 | 100 | 0 |
| 40.0 | 100 | 0 |
Standard and Sample Preparation
-
Standard Stock Solutions: Prepare individual stock solutions of XMP, XDP, and XTP at a concentration of 1 mg/mL in ultrapure water.
-
Working Standard Mixture: Prepare a mixed standard solution containing all three xanthosine phosphates at a suitable concentration (e.g., 10-50 µg/mL) by diluting the stock solutions with Mobile Phase A.
-
Sample Preparation: Biological samples may require extraction and protein removal prior to injection. A common method is perchloric acid precipitation followed by neutralization.
Experimental Workflow
Method Optimization and Troubleshooting
-
Peak Resolution: To improve the separation between peaks, a shallower gradient can be employed (i.e., increase the gradient time).[15]
-
Peak Shape: Poor peak shape can be due to secondary interactions. The addition of a small percentage of an organic solvent (e.g., acetonitrile) to the mobile phase can sometimes improve peak symmetry.[16][17] Increasing the column temperature can also enhance peak efficiency.[15][16]
-
Retention Times: If retention times are too long, the concentration of the salt in Mobile Phase B can be increased. Conversely, if the analytes elute too quickly, the salt concentration can be decreased. The pH of the mobile phase can also be adjusted; a higher pH will generally lead to increased retention on an anion-exchange column.[18]
-
Column Fouling: Biological samples can contain components that may irreversibly bind to the column. A proper sample clean-up procedure and the use of a guard column are essential to prolong column lifetime.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the separation of xanthosine phosphates using anion-exchange chromatography. By understanding the principles of IEX and the charge characteristics of the target analytes, researchers can effectively implement and adapt this method for their specific analytical needs. The detailed protocol and optimization guidelines presented here serve as a robust starting point for achieving high-resolution separation and accurate quantification of these important metabolic intermediates.
References
- Arora, R., Chang, E., DerMartirosian, A., & Lloyd, L. (n.d.). Polar-Modified Stationary Phases: An Ideal Choice for the Analysis of Nucleotides. Varian, Inc.
- YMC Europe. (n.d.). Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography.
- Chrom Tech, Inc. (2025, October 20). Mastering Ion Exchange Chromatography: Essential Guide.
- Phenomenex. (n.d.). Principles of Ion Exchange Chromatography.
- Tinoco Lab. (2019, March 4). Ion Exchange Chromatography.
- Wikipedia. (n.d.). Ion chromatography.
- Müller, J., et al. (2004). Acid-base Properties of Xanthosine 5'-monophosphate (XMP) and of Some Related Nucleobase Derivatives in Aqueous Solution: Micro Acidity Constant Evaluations of the (N1)H Versus the (N3)H Deprotonation Ambiguity. Chemistry, 10(20), 5129-37.
- Studzińska, S., et al. (2022). Dendrimer Anion-Exchange Stationary Phase for Separation of Oligonucleotides. Molecules, 27(5), 1503.
- Wang, L. (2023). Exploring Ion-Exchange Chromatography: Principles and Applications. Journal of Chromatography Research, 6(3).
- ResearchGate. (n.d.). Separation of oligonucleotides by ion-exchange chromatography.
- Conduct Science. (2019, June 26). Ion-Exchange Chromatography Protocol.
- LCGC International. (2022, June 9). IEC Analysis of Oligonucleotides and Evaluation of the Effect of Changes in Mobile Phase pH on Separation.
- Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography.
- Scribd. (n.d.). pKa'S of Inorganic and Oxo-Acids.
- Microbe Notes. (2024, May 21). Ion Exchange Chromatography: Principle, Parts, Steps, Uses.
- studylib.net. (n.d.). pKa Values Table: Inorganic & Organic Acids.
- ResearchGate. (n.d.). pKa values for XMP, GMP and IMP. The neutral form of XMP is the....
- Shimadzu Corporation. (n.d.). Oligonucleotides Analysis by Ion Exchange Chromatography and Effects of pH changes in the Mobile Phase on Separation.
- Agilent. (n.d.). Ion-ExchangE chromatography for BIomolEculE analysIs.
- Tosoh Bioscience. (2014). Technical Presentation -- Analytical Separation Of Oligonucleotides Using Strong Anion Exchange and C18 Reversed Phase Chromatog.
- Agilent. (n.d.). Optimizing Separation of Oligonucleotides with Anion-Exchange Chromatography.
- Williams, R. (n.d.). pKa Data Compiled by R. Williams.
- BioProcess International. (2025, May 9). Oligonucleotide Purification by Ion-Exchange Chromatography: Predicting the Impact of Salt Type and Buffer pH with Mechanistic Modeling.
- Scantec Nordic. (n.d.). Optimization parameters for anion exchange analysis of oligonucleotides.
- SIELC Technologies. (n.d.). HPLC Separation of Adenosine Mono-, Di- and Triphosphate on Newcrom B column.
- Chemistry LibreTexts. (2021, September 11). 12.6: Other Forms of Chromatography.
- Longdom Publishing. (2021, September 23). Separation and Analysis of Mono-Di- And Tri- Phosphate Nucleotides from Cell Extract Using Reversed Phase HPLC.
- SIELC Technologies. (2025, December 10). HPLC Method for Analysis mixture of Xanthines and Uric Acid BIST B+.
Sources
- 1. HPLC Method for Analysis mixture of Xanthines and Uric Acid BIST B+ by SIELC Technologies | SIELC Technologies [sielc.com]
- 2. chromtech.com [chromtech.com]
- 3. microbenotes.com [microbenotes.com]
- 4. ymc.eu [ymc.eu]
- 5. Ion chromatography - Wikipedia [en.wikipedia.org]
- 6. scitechnol.com [scitechnol.com]
- 7. Principles of Ion Exchange Chromatography | Phenomenex [phenomenex.com]
- 8. lcms.cz [lcms.cz]
- 9. conductscience.com [conductscience.com]
- 10. tinocolab.weebly.com [tinocolab.weebly.com]
- 11. Acid-base properties of xanthosine 5'-monophosphate (XMP) and of some related nucleobase derivatives in aqueous solution: micro acidity constant evaluations of the (N1)H versus the (N3)H deprotonation ambiguity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. studylib.net [studylib.net]
- 14. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 15. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 16. agilent.com [agilent.com]
- 17. scantecnordic.se [scantecnordic.se]
- 18. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Hydrolysis of 2',3'-Cyclic Xanthosine Monophosphate
Introduction: The Significance of 2',3'-Cyclic Xanthosine Monophosphate and Its Hydrolysis
2',3'-Cyclic xanthosine monophosphate (2',3'-cXMP) is a cyclic nucleotide that, along with other 2',3'-cyclic nucleotide monophosphates (2',3'-cNMPs), is emerging as a molecule with significant biological implications. These molecules are produced in various organisms, from bacteria to mammals, often as intermediates in RNA degradation.[1][2] In prokaryotes, 2',3'-cNMPs have been shown to influence critical cellular processes such as biofilm formation and stress responses.[3] In mammals, the enzyme responsible for their hydrolysis, 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase), is highly abundant in the myelin sheath of the nervous system, suggesting a crucial role in neural function.[4][5][6]
The hydrolysis of the phosphodiester bond in 2',3'-cXMP is a critical process for both its biological regulation and its detailed study. This reaction cleaves the cyclic phosphate ring, yielding xanthosine monophosphate (XMP). Understanding the kinetics and products of this hydrolysis is essential for researchers investigating signaling pathways involving 2',3'-cXMP, developing enzymatic inhibitors, and synthesizing related compounds for therapeutic applications. This application note provides detailed protocols for both enzymatic and chemical hydrolysis of 2',3'-cXMP, along with methods for validating and analyzing the reaction products.
Reaction Pathway: Hydrolysis of 2',3'-cXMP
The hydrolysis of 2',3'-cXMP involves the cleavage of the 2',3'-cyclic phosphodiester bond, resulting in the formation of xanthosine monophosphate. Depending on the method of hydrolysis, the product can be a specific isomer or a mixture of isomers.
Caption: Hydrolysis pathways of 2',3'-cXMP.
Part 1: Enzymatic Hydrolysis Protocol
Enzymatic hydrolysis of 2',3'-cXMP is highly specific, primarily catalyzed by 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase), which yields 2'-xanthosine monophosphate (2'-XMP) as the product.[5][6][7] This method is ideal for applications requiring the specific generation and study of the 2'-isomer.
Materials and Reagents
-
Substrate: 2',3'-Cyclic Xanthosine Monophosphate (2',3'-cXMP)
-
Enzyme: Recombinant 2',3'-cyclic nucleotide 3'-phosphodiesterase (CNPase) (e.g., from bovine brain or a recombinant source)
-
Buffer: 50 mM Tris-HCl, pH 7.5
-
Cofactors (if required by the specific enzyme): e.g., MgCl₂ (typically 1-5 mM)
-
Reaction Quenching Solution: 0.1 M Hydrochloric Acid (HCl) or heat inactivation (95°C for 5 minutes)
-
Equipment:
-
Microcentrifuge tubes
-
Pipettes
-
Water bath or heat block
-
Vortex mixer
-
HPLC system or mass spectrometer for analysis
-
Step-by-Step Protocol
-
Substrate Preparation:
-
Prepare a stock solution of 2',3'-cXMP (e.g., 10 mM) in nuclease-free water.
-
Store the stock solution at -20°C.
-
-
Enzyme Preparation:
-
Reconstitute or dilute the CNPase enzyme to a working concentration (e.g., 0.1 mg/mL) in an appropriate buffer (refer to the manufacturer's instructions).
-
Keep the enzyme on ice at all times.
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture as described in the table below. Prepare a "no enzyme" control to account for any spontaneous hydrolysis.
-
| Component | Volume (for a 50 µL reaction) | Final Concentration |
| Nuclease-free water | Variable (to make up the final volume) | - |
| 10x Reaction Buffer (500 mM Tris-HCl, pH 7.5) | 5 µL | 50 mM |
| 10 mM 2',3'-cXMP | 5 µL | 1 mM |
| CNPase (0.1 mg/mL) | 1 µL | 2 µg/mL |
| Total Volume | 50 µL |
-
Incubation:
-
Incubate the reaction mixture at 37°C for a predetermined time course (e.g., 15, 30, 60, 120 minutes) to monitor the reaction progress. The optimal incubation time may need to be determined empirically based on the enzyme activity and substrate concentration.
-
-
Reaction Termination:
-
Acid Quenching: Add 5 µL of 0.1 M HCl to the reaction mixture to stop the enzymatic activity by denaturation.
-
Heat Inactivation: Heat the reaction mixture at 95°C for 5 minutes.
-
-
Sample Analysis:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant for the presence of 2'-XMP and the depletion of 2',3'-cXMP using HPLC or mass spectrometry.
-
Part 2: Chemical Hydrolysis Protocol
Chemical hydrolysis of 2',3'-cXMP, particularly under acidic conditions, results in the cleavage of the phosphodiester bond to yield a mixture of 2'-XMP and 3'-XMP.[8] This method is useful for generating standards for both isomers or for studies where isomeric purity is not a primary concern.
Materials and Reagents
-
Substrate: 2',3'-Cyclic Xanthosine Monophosphate (2',3'-cXMP)
-
Hydrolysis Reagent: Ammonium formate buffer (pH 4) or a dilute acid (e.g., 0.01 M HCl)
-
Neutralization Reagent: Ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH)
-
Equipment:
-
Heat-resistant, sealed reaction vials
-
Heating block or oven capable of maintaining 100°C
-
pH meter or pH strips
-
HPLC system or mass spectrometer for analysis
-
Step-by-Step Protocol
-
Substrate Preparation:
-
Dissolve 2',3'-cXMP in the ammonium formate buffer (pH 4) to a final concentration of approximately 1-5 mg/mL.
-
-
Hydrolysis Reaction:
-
Transfer the solution to a heat-resistant, sealed vial.
-
Heat the vial at 100°C for 1-2 hours.[8] The optimal heating time should be determined experimentally by monitoring the disappearance of the starting material.
-
-
Neutralization:
-
After cooling the reaction mixture to room temperature, carefully neutralize the solution by adding a suitable base (e.g., ammonium hydroxide) dropwise while monitoring the pH. Adjust the pH to approximately 7.0.
-
-
Sample Preparation for Analysis:
-
If necessary, dilute the neutralized sample with an appropriate solvent (e.g., mobile phase for HPLC) before analysis.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Product Analysis:
-
Analyze the sample by HPLC or mass spectrometry to identify and quantify the formation of 2'-XMP and 3'-XMP.
-
Method Validation and Quality Control
To ensure the reliability of the hydrolysis protocol, it is crucial to validate the method and perform quality control checks.
Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to separate and quantify 2',3'-cXMP, 2'-XMP, and 3'-XMP. A C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. Detection can be achieved using a UV detector at a wavelength where xanthine-containing compounds have a strong absorbance (typically around 260 nm).
-
Mass Spectrometry (MS): LC-MS or direct infusion MS can provide definitive identification of the hydrolysis products based on their mass-to-charge ratio. This is particularly useful for confirming the identity of the 2'- and 3'-isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural confirmation of the final products, particularly for distinguishing between the 2' and 3' isomers, NMR spectroscopy can be employed.[9]
Data Interpretation
-
Enzymatic Hydrolysis: The primary product should be 2'-XMP. The presence of significant amounts of 3'-XMP may indicate contamination with other enzymes or non-enzymatic hydrolysis.
-
Chemical Hydrolysis: A mixture of 2'-XMP and 3'-XMP is expected. The ratio of the two isomers may vary depending on the exact reaction conditions.
The following table summarizes key reaction parameters for both hydrolysis methods:
| Parameter | Enzymatic Hydrolysis | Chemical (Acid) Hydrolysis |
| Catalyst | 2',3'-Cyclic Nucleotide 3'-Phosphodiesterase (CNPase) | Acid (e.g., pH 4 buffer) |
| Temperature | 37°C | 100°C |
| pH | ~7.5 | ~4.0 |
| Primary Product(s) | 2'-XMP | Mixture of 2'-XMP and 3'-XMP |
| Specificity | High (for the 2' position) | Low (cleaves the cyclic bond) |
Conclusion
The protocols outlined in this application note provide robust methods for the controlled hydrolysis of 2',3'-cyclic xanthosine monophosphate. The choice between enzymatic and chemical hydrolysis will depend on the specific research goals, particularly the desired product specificity. By following these detailed procedures and implementing the recommended validation and quality control measures, researchers can confidently generate and analyze the hydrolysis products of 2',3'-cXMP, facilitating further investigations into the biological roles of this important class of molecules.
References
- Schmiedel, J., G. G. G. H. & Miller, T. B. Hydrolysis of cyclic nucleotides by a purified cGMP-stimulated phosphodiesterase - PubMed. Biochimica et Biophysica Acta (BBA) - General Subjects871, 199–206 (1986).
-
Wikipedia. Cyclic nucleotide phosphodiesterase. Wikipedia[Link].
- Myllykoski, M., Raasakka, A., Han, H. & Kursula, P.
-
4.5 Reactions of Nucleotides Involving the Phosphate Group. [Link].
-
Hydrolysis of 2 ′ ,3 ′ -cNMPs to 2 ′ -NMPs. The hydrolytic cleavage of... - ResearchGate. [Link].
- Francis, S. H., Blount, M. A. & Corbin, J. D. Mammalian Cyclic Nucleotide Phosphodiesterases: Molecular Mechanisms and Physiological Functions. Physiological Reviews91, 651–690 (2011).
- Lovering, F. E., Rideout, D. & Friesner, R. A. The mechanism of cyclic nucleotide hydrolysis in the phosphodiesterase catalytic site. Protein Science16, 2794–2804 (2007).
- Semenova, E., Glushchenko, A., Zharova, M. & Zinchenko, V. The Functions of Mitochondrial 2′,3′-Cyclic Nucleotide-3′-Phosphodiesterase and Prospects for Its Future. International Journal of Molecular Sciences21, 451 (2020).
- Carr, S. F. et al. Conformational changes and stabilization of inosine 5'-monophosphate dehydrogenase associated with ligand binding and inhibition by mycophenolic acid. Journal of Biological Chemistry271, 19340–19346 (1996).
- Müller, J. & Sigel, H. Xanthosine 5′-monophosphate (XMP). Acid–base and metal ion-binding properties of a chameleon-like nucleotide. Chemical Society Reviews38, 2085–2106 (2009).
-
Wikipedia. 2',3'-Cyclic-nucleotide 3'-phosphodiesterase. Wikipedia[Link].
- 2′,3′-Cyclic Nucleotide 3′-Phosphodiesterase: Molecular Characterization and Possible Functional Significance. CRC Press (1992).
- Pal, R. R. et al.
-
Wikipedia. Phosphodiester bond. Wikipedia[Link].
- Kalinina, O. L. et al. Identification of 2',3' cGMP as an Intermediate of RNA Catalytic Cleavage by Binase and Evaluation of Its Biological Action. Biochemistry (Moscow)80, 1222–1228 (2015).
- Li, L. et al. Hydrolysis of 2'3'-cGAMP by ENPP1 and design of nonhydrolyzable analogs. Nature Chemical Biology10, 1043–1048 (2014).
- Lovering, F., Rideout, D. & Friesner, R. The Mechanism of Cyclic Nucleotide Hydrolysis in the Phosphodiesterase Catalytic Site. The Journal of Physical Chemistry B111, 5043–5053 (2007).
-
Structures of xanthosine monophosphate at (a) acidic and (b) neutral... - ResearchGate. [Link].
-
-
analytical methods. [Link].
-
-
Wikipedia. Xanthosine monophosphate. Wikipedia[Link].
- Pal, R. R. & Laub, M. T. Insights into the metabolism, signaling, and physiological effects of 2',3'-cyclic nucleotide monophosphates in bacteria. RNA Biology21, 1–10 (2024).
-
Xanthosine monophosphate - Grokipedia. [Link].
-
III Analytical Methods. [Link].
-
Biology Articles, Tutorials & Dictionary Online. Phosphodiester bond - Definition and Examples. [Link] (2022).
- Gerlt, J. A. 1 Mechanistic Principles of Enzyme-catalyzed Cleavage of Phosphodiester Bonds. in Nucleic Acids and Molecular Biology (eds. Eckstein, F. & Lilley, D. M. J.) 1–18 (Springer, 1995).
-
Study.com. Video: Phosphodiester Bond in DNA & RNA | Linkage, Formation & Function. [Link].
- Pal, R. R. et al. Cellular Effects of 2′,3′-Cyclic Nucleotide Monophosphates in Gram-Negative Bacteria. mBio12, e00940-21 (2021).
- Drummond, G. I., Iyer, N. T. & Keith, J. Hydrolysis of Ribonucleoside 2',3'-Cyclic Phosphates by a Diesterase from Brain. Journal of Biological Chemistry237, 3535–3539 (1962).
- Dousa, T. P. Enzyme assays for cGMP hydrolyzing phosphodiesterases. Methods in molecular biology (Clifton, N.J.)370, 109–121 (2007).
- Jackson, E. K., Raghvendra, K. & Mi, Z. Extracellular 2,3-cyclic adenosine monophosphate is a potent inhibitor of preglomerular vascular smooth muscle cell and mesangial cell growth [corrected]. Hypertension (Dallas, Tex. : 1979)56, 151–158 (2010).
- Lioux, T. et al. Design, Synthesis, and Biological Evaluation of Novel Cyclic Adenosine-Inosine Monophosphate (cAIMP) Analogs That Activate Stimulator of Interferon Genes (STING). Journal of Medicinal Chemistry59, 10253–10267 (2016).
-
Quantitative at-line monitoring of enzymatic hydrolysis using benchtop diffusion nuclear magnetic resonance spectroscopy - Nofima. [Link].
-
Analytical Method for 2,4-D, 2,4-DB and Cloprop (Agricultural Products). [Link].
- Wierzchowski, J. et al. Interaction of Tri-Cyclic Nucleobase Analogs with Enzymes of Purine Metabolism: Xanthine Oxidase and Purine Nucleoside Phosphory. International Journal of Molecular Sciences22, 10558 (2021).
-
Enzyme Assay Protocol. [Link].
-
Separate Phosphodiesterases for the Hydrolysis of Cyclic Adenosine 3′,5′-Monophosphate and Cyclic Guanosine 3′,5′-Monophosphate in Rat Liver - ResearchGate. [Link].
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Cellular Effects of 2′,3′-Cyclic Nucleotide Monophosphates in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myelin 2′,3′-Cyclic Nucleotide 3′-Phosphodiesterase: Active-Site Ligand Binding and Molecular Conformation | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. The Functions of Mitochondrial 2′,3′-Cyclic Nucleotide-3′-Phosphodiesterase and Prospects for Its Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2',3'-Cyclic-nucleotide 3'-phosphodiesterase - Wikipedia [en.wikipedia.org]
- 8. Reactions of Nucleotides Involving the Phosphate Group [tud.ttu.ee]
- 9. nofima.com [nofima.com]
Application Notes and Protocols for Determining the Solubility of 2'-Xanthylic Acid Disodium in Organic Solvents
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on understanding and determining the solubility of 2'-Xanthylic acid disodium in various organic solvents. Due to the polar and ionic nature of this nucleotide, its solubility in organic media is limited, a critical consideration for downstream applications such as enzymatic assays, formulation development, and organic synthesis. These notes detail the physicochemical properties of 2'-Xanthylic acid disodium that govern its solubility, provide a qualitative and semi-quantitative overview of its expected solubility in common organic solvents, and offer detailed, step-by-step protocols for robust and accurate solubility determination. The causality behind experimental choices is emphasized to ensure scientific integrity and the generation of reliable data.
Introduction: The Physicochemical Landscape of 2'-Xanthylic Acid Disodium
2'-Xanthylic acid disodium is the sodium salt of a purine nucleotide. Its molecular structure, comprising a xanthine base, a ribose sugar, and a phosphate group, dictates its solubility characteristics. At physiological pH, the phosphate group is ionized, rendering the molecule highly polar and hydrophilic.[1] This inherent polarity is the primary determinant of its solubility, favoring polar solvents and disfavoring non-polar organic solvents.
The principle of "like dissolves like" is paramount in predicting the solubility of 2'-Xanthylic acid disodium.[2] Polar solutes exhibit strong dipole-dipole interactions and hydrogen bonding capabilities, which are best accommodated by polar solvents that can offer similar interactions. Conversely, non-polar solvents, which primarily engage in weaker van der Waals forces, cannot effectively solvate the charged and polar regions of the nucleotide.
Key Physicochemical Properties Influencing Solubility:
-
High Polarity: The presence of multiple hydroxyl groups on the ribose sugar, the polar xanthine base, and the charged phosphate group contribute to a high overall molecular polarity.
-
Ionic Nature: As a disodium salt, the molecule exists as ions in solution, further enhancing its affinity for polar solvents capable of solvating charged species.
-
Hydrogen Bonding: The molecule is both a hydrogen bond donor (from hydroxyl and amine groups) and acceptor (from carbonyl, hydroxyl, and phosphate oxygens), predisposing it to solubility in protic polar solvents.
-
Molecular Size: While polarity is the dominant factor, the relatively large size of the molecule can also influence its solubility.[3]
Expected Solubility Profile of 2'-Xanthylic Acid Disodium in Organic Solvents
Table 1: Predicted Solubility of 2'-Xanthylic Acid Disodium in Common Organic Solvents
| Solvent Category | Solvent Example | Dielectric Constant (Approx.) | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Water | 80.1 | Very Soluble | The high polarity and hydrogen bonding capacity of water effectively solvate the polar and ionic functional groups of the nucleotide. |
| Methanol | 32.7 | Sparingly Soluble to Soluble | As a polar protic solvent, methanol can engage in hydrogen bonding, but its lower dielectric constant compared to water makes it a less effective solvent for the ionic phosphate group. | |
| Ethanol | 24.5 | Slightly Soluble | Similar to methanol, but with a lower dielectric constant and increased non-polar character, further reducing its ability to dissolve the nucleotide salt. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Soluble | DMSO is a strong hydrogen bond acceptor and has a high dielectric constant, allowing it to effectively solvate the cation and interact with the polar groups of the nucleotide. |
| Dimethylformamide (DMF) | 36.7 | Sparingly Soluble | DMF is a polar aprotic solvent but is a weaker hydrogen bond acceptor than DMSO, leading to lower solubility. | |
| Acetonitrile | 37.5 | Very Slightly Soluble | While polar, acetonitrile has a lower capacity for hydrogen bonding compared to DMSO and DMF, significantly limiting its interaction with the solute. | |
| Non-Polar | Hexane | 1.9 | Insoluble | The non-polar nature of hexane prevents any significant interaction with the highly polar and ionic 2'-Xanthylic acid disodium. |
| Toluene | 2.4 | Insoluble | Similar to hexane, toluene is non-polar and cannot effectively solvate the nucleotide. | |
| Chlorinated | Dichloromethane | 9.1 | Insoluble | Dichloromethane has low polarity and is incapable of solvating the charged phosphate group. |
| Chloroform | 4.8 | Insoluble | Chloroform is a non-polar solvent and is not expected to dissolve the polar nucleotide. |
Disclaimer: The predicted solubilities are estimates based on chemical principles and data for similar compounds. Experimental verification is essential.
Experimental Protocols for Solubility Determination
The following protocols are designed to provide a robust framework for the experimental determination of the solubility of 2'-Xanthylic acid disodium. The choice of method will depend on the required accuracy, throughput, and available equipment.
General Considerations and Best Practices
-
Solvent Purity: Use high-purity, anhydrous solvents where appropriate, as even small amounts of water can significantly affect the solubility of nucleotides in organic solvents.[6]
-
Temperature Control: Solubility is temperature-dependent.[3] All experiments should be conducted at a constant and recorded temperature.
-
Equilibration Time: Sufficient time must be allowed for the solution to reach equilibrium. This can vary from a few hours to over 24 hours depending on the solvent and the compound.
-
Solid Phase Characterization: The solid material used should be well-characterized (e.g., by XRPD) to ensure its crystalline form is known, as different polymorphs can have different solubilities.[7]
Protocol 1: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[8]
Objective: To determine the equilibrium concentration of 2'-Xanthylic acid disodium in a given solvent.
Materials:
-
2'-Xanthylic acid disodium (solid)
-
Solvent of interest
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)
-
Analytical balance
-
HPLC-UV or a suitable spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid 2'-Xanthylic acid disodium to a vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume or mass of the solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C). Allow the mixture to shake for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to sediment. For finer suspensions, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes).
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent (in which the compound is freely soluble, e.g., water or a mobile phase component) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of 2'-Xanthylic acid disodium in the diluted sample using a validated analytical method such as HPLC-UV.
-
Calculation: Calculate the original solubility in the solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Protocol 2: High-Throughput Kinetic Solubility Assay
This method is suitable for rapid screening of solubility in multiple solvents, particularly in early-stage drug discovery. It measures the concentration at which a compound precipitates from a solution, which is not the same as thermodynamic solubility but can be a useful proxy.
Objective: To rapidly assess the kinetic solubility of 2'-Xanthylic acid disodium in various solvents.
Materials:
-
Stock solution of 2'-Xanthylic acid disodium in a highly soluble solvent (e.g., DMSO)
-
Solvents of interest
-
96-well microplates (UV-transparent if using a plate reader for detection)
-
Multichannel pipette or liquid handling robot
-
Plate shaker
-
Turbidimetric plate reader or nephelometer
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 2'-Xanthylic acid disodium in DMSO (e.g., 10-20 mM).
-
Plate Preparation: Add the solvents of interest to the wells of the 96-well plate.
-
Serial Dilution: Using a liquid handler or multichannel pipette, perform a serial dilution of the DMSO stock solution into the wells containing the test solvents. This will create a concentration gradient.
-
Incubation: Shake the plate for a set period (e.g., 1-2 hours) at a constant temperature.
-
Turbidity Measurement: Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.
Caption: High-Throughput Kinetic Solubility Workflow.
Discussion and Mechanistic Insights
The poor solubility of 2'-Xanthylic acid disodium in most organic solvents is a direct consequence of the large energy penalty required to break the strong intermolecular interactions (ion-dipole, hydrogen bonds) in the solid state and the strong interactions between solvent molecules, without forming sufficiently strong solute-solvent interactions.
-
Role of Water: For many organic solvents, the presence of a small amount of water can significantly enhance the solubility of nucleotides.[9] Water molecules can form a hydration shell around the charged phosphate group, effectively shielding its charge and allowing for better interaction with the organic solvent. Researchers should be aware of the water content of their solvents and may consider preparing solvent mixtures with defined water percentages to modulate solubility.
-
Counter-ion Effects: The nature of the counter-ion (in this case, sodium) can influence solubility. While sodium salts are generally more soluble in polar solvents than the free acid, other salt forms (e.g., potassium, ammonium) might exhibit different solubility profiles.
-
pH Considerations: In protic solvents or aqueous mixtures, the pH can dramatically affect solubility. At low pH, the phosphate group will be protonated, reducing its charge and potentially decreasing its solubility in highly polar solvents while slightly increasing it in less polar organic solvents.
Conclusion
The solubility of 2'-Xanthylic acid disodium is a critical parameter that is dominated by its highly polar and ionic nature. While it is readily soluble in water, its solubility in organic solvents is expected to be limited, with polar aprotic solvents like DMSO offering the highest solubility among non-aqueous options. The protocols provided herein offer robust methods for the experimental determination of both thermodynamic and kinetic solubility. A thorough understanding of the underlying physicochemical principles is essential for interpreting experimental results and for the successful application of 2'-Xanthylic acid disodium in research and development.
References
-
Wang, D., Li, Z., & Ying, H. (2009). Solubility of Adenosine 5′-Monophosphate in Different Solvents from (288.15 to 330.15) K. Journal of Chemical & Engineering Data, 55(1), 557-559. [Link]
-
ResearchGate. (n.d.). Solubility of Adenosine 5′-Monophosphate in Different Solvents from (288.15 to 330.15) K. [Link]
-
Nakano, S., Fujimoto, H., & Sugimoto, N. (2015). The structural stability and catalytic activity of DNA and RNA oligonucleotides in the presence of organic solvents. Biophysical reviews, 7(2), 151–161. [Link]
-
Neugart, F., et al. (2021). Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. International Journal of Molecular Sciences, 22(16), 8878. [Link]
-
Ababneh, A. M., et al. (2003). Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs. Biophysical Journal, 85(2), 1145–1154. [Link]
-
Labclinics. (2020, November 16). Solubility factors when choosing a solvent. [Link]
-
Chemistry LibreTexts. (2026, January 27). 17.5: Factors that Affect Solubility. [Link]
-
PubChem. (n.d.). 5'-xanthylic acid, disodium salt. [Link]
-
Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
Chegg. (2024, May 9). What Factors Affect Solubility? | Professor Dave & Chegg Explain. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]
- 3. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The structural stability and catalytic activity of DNA and RNA oligonucleotides in the presence of organic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solubility factors when choosing a solvent [labclinics.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Extraction of 2'-Nucleotides: A Senior Application Scientist's Guide to Purification
Introduction: The Critical Role of 2'-Nucleotide Purity
In the realms of molecular biology, drug discovery, and diagnostics, the purity of 2'-nucleotides is paramount. These fundamental building blocks of DNA and RNA, whether naturally occurring or chemically modified, are the starting materials for a vast array of enzymatic reactions, including polymerase chain reaction (PCR), reverse transcription, and in vitro transcription. The presence of contaminants such as residual salts, unincorporated precursors, or abortive synthesis products can significantly inhibit these sensitive downstream applications, leading to unreliable and misleading results.
Solid-phase extraction (SPE) has emerged as a robust and versatile technique for the purification of 2'-nucleotides, offering significant advantages over traditional methods like precipitation and liquid-liquid extraction. SPE provides a streamlined workflow, high recoveries, and the ability to fractionate complex mixtures with high selectivity. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of SPE for 2'-nucleotide purification.
Understanding the Physicochemical Landscape of 2'-Nucleotides
The successful application of SPE for 2'-nucleotide purification hinges on a thorough understanding of their molecular properties. Key characteristics that dictate their behavior on different SPE sorbents include:
-
Polarity: The presence of the ribose or deoxyribose sugar moiety and the phosphate groups renders 2'-nucleotides highly polar molecules.
-
Charge: The phosphate backbone carries a negative charge, which increases with the number of phosphate groups (mono-, di-, or triphosphate). This charge is pH-dependent.
-
Hydrophobicity: The nucleobase (adenine, guanine, cytosine, thymine, or uracil) contributes a degree of hydrophobicity, which can be exploited for separation.
By leveraging these properties, we can select the most appropriate SPE chemistry and develop a robust purification strategy.
A Comparative Analysis of SPE Chemistries for 2'-Nucleotide Purification
The choice of SPE sorbent is the most critical decision in developing a purification protocol. The four primary retention mechanisms employed for 2'-nucleotide purification are reversed-phase, anion-exchange, mixed-mode, and hydrophilic interaction liquid chromatography (HILIC).
| SPE Chemistry | Retention Mechanism | Best Suited For | Key Advantages | Limitations |
| Reversed-Phase (RP) | Hydrophobic interactions between the nonpolar stationary phase (e.g., C18) and the nucleobase.[1] | Desalting, purification of less polar modified nucleotides. | Excellent for removing salts and other polar impurities.[1] | Poor retention of highly polar, unmodified nucleotides without ion-pairing agents. |
| Anion-Exchange (AX) | Electrostatic interactions between the positively charged stationary phase and the negatively charged phosphate groups of the nucleotides.[2] | Purification of nucleotides from complex mixtures, separation based on charge (NMPs, NDPs, NTPs). | High capacity and selectivity for charged molecules.[2] | Elution often requires high salt concentrations, which may need to be removed in a subsequent step. |
| Mixed-Mode (MM) | Combination of hydrophobic and ion-exchange interactions.[3][4] | Simultaneous desalting and purification, fractionation of complex samples. | High selectivity and cleaner extracts by employing orthogonal retention mechanisms.[3][4] | Method development can be more complex due to the dual retention mechanisms. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning of the polar analyte between a polar stationary phase and a less polar mobile phase.[5] | Purification of highly polar nucleotides, separation of closely related structures. | Excellent retention of very polar compounds without the need for ion-pairing agents.[5] | Requires careful control of mobile phase composition to maintain the aqueous layer on the stationary phase. |
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for the purification of 2'-nucleotides using the most common SPE formats. These protocols are intended as a starting point, and optimization may be necessary depending on the specific nucleotide and sample matrix.
General SPE Workflow
A typical SPE procedure follows a sequence of five key steps: conditioning, equilibration, sample loading, washing, and elution. The interplay of these steps is crucial for achieving high purity and recovery.
Caption: A generalized workflow for solid-phase extraction.
Protocol 1: Anion-Exchange SPE for 2'-Deoxynucleoside Triphosphate (dNTP) Purification
This protocol is designed for the purification of dNTPs from enzymatic reactions or crude synthesis mixtures, effectively removing monophosphates, diphosphates, and other reaction components.
Sorbent: Strong Anion-Exchange (SAX) or Weak Anion-Exchange (WAX)
Mechanism in Action: At a neutral to slightly basic pH, the phosphate groups of the dNTPs are negatively charged and will bind to the positively charged anion-exchange sorbent. Elution is achieved by increasing the salt concentration or changing the pH to neutralize the charge on the analyte or the sorbent.[2]
Step-by-Step Methodology:
-
Conditioning:
-
Pass 1 column volume of methanol through the cartridge to wet the sorbent.
-
Follow with 1 column volume of deionized water.
-
-
Equilibration:
-
Equilibrate the cartridge with 2 column volumes of a low-ionic-strength buffer (e.g., 20 mM Tris-HCl, pH 7.5).[2]
-
-
Sample Loading:
-
Adjust the pH of the sample to ~7.5 with Tris-HCl buffer.
-
Load the sample onto the cartridge at a slow, controlled flow rate (approximately 1 drop per second).
-
-
Washing:
-
Wash the cartridge with 3 column volumes of the equilibration buffer to remove unbound and weakly bound impurities.
-
A second wash with a slightly higher salt concentration (e.g., 50 mM NaCl in equilibration buffer) can be performed to remove dNMPs and dNDPs.
-
-
Elution:
-
Elute the purified dNTPs with 1-2 column volumes of a high-ionic-strength buffer (e.g., 500 mM NaCl in equilibration buffer or a buffer with a higher pH).
-
Caption: Anion-exchange SPE workflow for dNTP purification.
Protocol 2: Reversed-Phase SPE for Desalting 2'-Nucleotides
This protocol is ideal for removing salts from a purified nucleotide solution, which is often necessary after anion-exchange chromatography or for preparing samples for mass spectrometry.
Sorbent: C18 (Octadecylsilane)
Mechanism in Action: The hydrophobic C18 stationary phase retains the nucleotide via interactions with the nucleobase, while the highly polar salts pass through unretained. The purified nucleotide is then eluted with an organic solvent.[1] The use of a volatile ion-pairing reagent, such as triethylammonium acetate (TEAA), can enhance the retention of polar nucleotides.[6]
Step-by-Step Methodology:
-
Conditioning:
-
Wash the cartridge with 1 column volume of acetonitrile or methanol.
-
Follow with 1 column volume of deionized water.
-
-
Equilibration:
-
Equilibrate the cartridge with 2 column volumes of deionized water or a low-concentration TEAA buffer (e.g., 50 mM TEAA, pH 7.0).
-
-
Sample Loading:
-
Load the aqueous nucleotide solution onto the cartridge at a slow flow rate.
-
-
Washing:
-
Wash the cartridge with 3 column volumes of deionized water to remove all salts.
-
-
Elution:
-
Elute the desalted nucleotide with 1-2 column volumes of an aqueous-organic mixture (e.g., 50% methanol in water).
-
Caption: Reversed-phase SPE workflow for desalting 2'-nucleotides.
Protocol 3: HILIC-SPE for the Purification of Highly Polar 2'-Nucleotides
This protocol is particularly useful for the purification of highly polar, unmodified 2'-nucleotides where reversed-phase SPE provides insufficient retention.
Sorbent: HILIC (e.g., aminopropyl-bonded silica)
Mechanism in Action: HILIC utilizes a hydrophilic stationary phase and a partially aqueous mobile phase with a high organic content. A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[5]
Step-by-Step Methodology:
-
Conditioning:
-
Wash the cartridge with 1 column volume of a high-organic solvent (e.g., 95% acetonitrile in water).
-
-
Equilibration:
-
Equilibrate the cartridge with 2 column volumes of the high-organic solvent.
-
-
Sample Loading:
-
Dissolve the sample in a high-organic solvent composition similar to the equilibration solvent.
-
Load the sample onto the cartridge.
-
-
Washing:
-
Wash the cartridge with 3 column volumes of the high-organic solvent to remove less polar impurities.
-
-
Elution:
-
Elute the purified polar nucleotides by increasing the polarity of the elution solvent (e.g., 50% acetonitrile in water).
-
Caption: HILIC-SPE workflow for polar 2'-nucleotide purification.
Troubleshooting Common Issues in 2'-Nucleotide SPE
Even with a well-designed protocol, challenges can arise. The following table outlines common problems and their solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Recovery | Analyte did not bind to the sorbent: Incorrect pH, sample solvent too strong. | Verify the pH of the sample is appropriate for the chosen SPE chemistry. Dilute the sample with a weaker solvent before loading.[7][8] |
| Analyte was lost during the wash step: Wash solvent is too strong. | Reduce the organic content or ionic strength of the wash solvent.[7] | |
| Analyte was not fully eluted: Elution solvent is too weak. | Increase the organic content or ionic strength of the elution solvent. Consider using a stronger solvent.[7] | |
| Poor Purity | Interferences co-elute with the analyte: Insufficient washing or inappropriate selectivity. | Optimize the wash step with a solvent of intermediate strength. Consider a different SPE chemistry with orthogonal selectivity. |
| Inconsistent Results | Variable flow rates: Inconsistent packing of the SPE cartridge. | Use a vacuum manifold or positive pressure manifold for consistent flow rates. |
| Drying of the sorbent bed: Can lead to channeling and poor interaction. | Ensure the sorbent bed does not dry out between the conditioning, equilibration, and loading steps, unless the protocol specifies otherwise.[9] |
Conclusion: A Pathway to Purer 2'-Nucleotides
Solid-phase extraction offers a powerful and adaptable platform for the purification of 2'-nucleotides. By understanding the fundamental principles of the different SPE chemistries and carefully optimizing the experimental parameters, researchers can achieve high purity and recovery, ensuring the integrity of their downstream applications. The protocols and troubleshooting guidance provided in this application note serve as a solid foundation for developing robust and reliable purification strategies for these essential molecules.
References
-
Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. PMC. [Link]
-
Do You Really Know About SPE Normal Phase and Reverse Phase Extraction?. Hawach Scientific. [Link]
-
Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. ResearchGate. [Link]
-
QuickStart Guide to SPE. Biotage. [Link]
-
Solid-Phase Extraction (SPE) Method Development. Waters Corporation. [Link]
-
Preparative separation of ribonucleoside monophosphates by ion-pair reverse-phase HPLC. National Center for Biotechnology Information. [Link]
-
Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. LCGC International. [Link]
-
Three Most Common Problems Regard to Solid Phase Extraction (SPE). Hawach Scientific. [Link]
-
How to Use the SPE Cartridge(Reversed Phase, Normal Phase, and Ion Exchange Cartridge)?. Hawach Scientific. [Link]
-
How Solid-Phase Extraction Affects Challenges in Bioanalysis. American Laboratory. [Link]
-
A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters Corporation. [Link]
-
Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]
-
A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Waters Corporation. [Link]
-
Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. MDPI. [Link]
-
Optimization of GlycoWorks HILIC SPE for the Quantitative and Robust Recovery of N-Linked Glycans from mAb-Type. Waters Corporation. [Link]
-
Comparison of extraction recovery with SPE and LLE. ResearchGate. [Link]
-
SPE System Application Notes. PromoChrom Technologies. [Link]
-
Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery. National Center for Biotechnology Information. [Link]
-
ÄKTAdesign Purification. Cytiva. [Link]
-
SPE Method Development Tips and Tricks. Agilent. [Link]
-
Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC): A state-of-the-art review. National Center for Biotechnology Information. [Link]
-
Biocatalytic synthesis of 2′‐deoxynucleotide 5′‐triphosphates from bacterial genomic DNA: Proof of principle. PMC. [Link]
-
GlycoWorks HILIC SPE Robust Glycan Sample Preparation. Waters Corporation. [Link]
-
Understanding SPE Retention Mechanisms. Biotage. [Link]
-
A PRACTICAL GUIDE TO HILIC. The Nest Group. [Link]
-
Comparison of Two Solid-Phase Extraction (SPE) Methods for the Identification and Quantification of Porcine Retinal Protein Markers by LC-MS/MS. National Center for Biotechnology Information. [Link]
-
ACE HILIC Method Development Guide. MAC-MOD Analytical. [Link]
-
3′- O -Caged 2′-Deoxynucleoside Triphosphates for Light-Mediated, Enzyme-Catalyzed, Template-Independent DNA Synthesis. ResearchGate. [Link]
-
Optimized Method for the Synthesis of Alkyne-Modified 2′-Deoxynucleoside Triphosphates. MDPI. [Link]
-
Evaluation of DNA Extraction Methods and Real Time PCR Optimization on Formalin-fixed Paraffin-embedded Tissues. National Center for Biotechnology Information. [Link]
Sources
- 1. phenomenex.com [phenomenex.com]
- 2. biotage.com [biotage.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. gcms.cz [gcms.cz]
- 7. welch-us.com [welch-us.com]
- 8. hawach.com [hawach.com]
- 9. waters.com [waters.com]
Troubleshooting & Optimization
Technical Support Center: Preventing 2'- to 3'-Phosphate Migration in RNA at Acidic pH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the prevention of 2'- to 3'-phosphate migration in RNA under acidic conditions. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your RNA samples during experimental procedures that require a low pH environment.
I. Frequently Asked Questions (FAQs)
This section addresses common questions about the underlying principles of phosphate migration in RNA.
Q1: What is 2'- to 3'-phosphate migration, and why is it a concern?
A: 2'- to 3'-phosphate migration is an intramolecular transesterification reaction where the phosphodiester bond in an RNA molecule relocates from the 2'-hydroxyl group to the adjacent 3'-hydroxyl group, or vice versa. This isomerization occurs via a transient 2',3'-cyclic phosphate intermediate.[1] It is a significant concern because it alters the natural 3'-5' phosphodiester backbone of RNA, potentially leading to a loss of biological activity, incorrect structural folding, and artifacts in downstream applications such as sequencing, crystallography, and therapeutic use.
Q2: Why is this migration more prominent in RNA compared to DNA?
A: The key difference lies in the sugar moiety of the nucleotide. RNA contains ribose, which has a hydroxyl group at the 2' position, while DNA contains deoxyribose, which lacks this 2'-hydroxyl group.[2] The 2'-hydroxyl in RNA can act as a nucleophile, attacking the adjacent phosphorus atom of the phosphodiester bond, which initiates the migration process.[1][3] DNA's lack of this reactive group makes it inherently more stable and not susceptible to this type of intramolecular cleavage and migration.[2]
Q3: How does acidic pH promote this phosphate migration?
A: While RNA is most susceptible to hydrolysis at alkaline pH (pH > 6), acid-catalyzed hydrolysis and isomerization of the internucleotide linkages can occur at pH values below 2.[4][5] Under acidic conditions, the mechanism involves protonation of the phosphate group, which can facilitate the nucleophilic attack by the 2'-hydroxyl group, leading to the formation of the 2',3'-cyclic phosphate intermediate.[6] This intermediate can then be hydrolyzed to a mixture of 2'- and 3'-phosphates, or the phosphodiester bond can reform at either the 2' or 3' position, resulting in isomerization.
Q4: What is the optimal pH for RNA stability to minimize both degradation and migration?
A: Research indicates that the phosphodiester bonds in RNA are most stable in a mildly acidic environment, specifically between pH 4 and 5.[4][7] In this range, the rate of both acid-catalyzed and base-catalyzed hydrolysis is at a minimum. However, it's crucial to note that even within this "stable" range, phosphate migration can still occur, especially with prolonged incubation or at elevated temperatures.[8][9]
Q5: Are there any general best practices for handling RNA to maintain its integrity?
A: Absolutely. Maintaining an RNase-free environment is paramount.[10][11][12] This includes using certified RNase-free reagents and consumables, wearing gloves and changing them frequently, and working in a designated clean area.[11][13][14] For storage, it is recommended to keep RNA at low temperatures, such as -80°C for long-term storage, and to use appropriate storage buffers, like a citrate buffer at pH 6 or TE buffer at pH 7.5.[11][14]
II. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: I observe unexpected heterogeneity in my RNA sample after acidic treatment, suggesting phosphate migration.
Q: How can I confirm that 2'- to 3'-phosphate migration has occurred?
A: Several analytical techniques can be employed to detect and quantify phosphate isomers:
-
Enzymatic Digestion followed by Chromatography: This is a classic and reliable method.
-
Principle: The RNA sample is completely digested into individual nucleosides by enzymes like nuclease P1 and bacterial alkaline phosphatase.[15] The resulting nucleosides are then separated and quantified using High-Performance Liquid Chromatography (HPLC). The presence of non-canonical 2'-5' linked dinucleotides after partial digestion with specific RNases (like RNase T2 which yields 3'-monophosphates) can indicate migration.[15]
-
Troubleshooting: Incomplete digestion can lead to inaccurate quantification. Ensure optimal enzyme concentrations and incubation times. Use appropriate standards for 2'- and 3'-mononucleotides to calibrate your HPLC.
-
-
Reverse Transcriptase (RT) Stop Assays:
-
Principle: A 2'-phosphate at the ligation junction can block the processivity of reverse transcriptase.[16][17] The presence of a stop in the resulting cDNA can indicate the location of a 2'-phosphate, which is a product of the hydrolysis of the 2',3'-cyclic intermediate.
-
Troubleshooting: This method is more of an indirect indicator. The efficiency of the RT stop can be sequence-dependent.
-
Problem 2: My experimental protocol requires a step at a low pH, and I need to minimize phosphate migration.
Q: What are the most effective strategies to prevent or minimize 2'- to 3'-phosphate migration during acidic treatment?
A: A multi-pronged approach is often the most successful, focusing on optimizing reaction conditions and, if necessary, employing protective chemical strategies.
Strategy 1: Optimization of Reaction Conditions
This is the most straightforward and often sufficient approach. The key parameters to control are temperature, pH, and incubation time.
-
Temperature: Lowering the temperature significantly reduces the rate of phosphate migration.[8][9] Whenever possible, perform acidic steps on ice or at 4°C. The rate of many chemical reactions, including this isomerization, decreases with temperature.[18][19]
-
pH Control: While your protocol may necessitate acidic conditions, it's crucial to use the highest possible pH that still allows your reaction to proceed efficiently. As mentioned, the optimal stability of the RNA backbone is around pH 4-5.[4][7] If your protocol allows, buffering your solution in this range can be beneficial.
-
Incubation Time: Minimize the duration of the acidic treatment. The extent of migration is time-dependent. If possible, perform time-course experiments to determine the minimum time required for your desired reaction to complete.
Quantitative Impact of Temperature and pH on Migration
| Condition | Relative Rate of Migration | Recommendation |
| Low Temperature (e.g., 4°C) | Significantly Reduced | Perform acidic steps on ice whenever feasible. |
| Optimal pH (4.0-5.0) | Minimized | Use a buffer in this range if compatible with your protocol. |
| Short Incubation Time | Proportional to Time | Determine the minimum necessary time for the acidic step. |
Strategy 2: Buffer Selection
The choice of buffer can also play a role in RNA stability.
-
Citrate Buffers: Citrate buffers, typically used around pH 4-6, are a good choice for maintaining RNA stability in the mildly acidic range.[14] Citrate also has the added benefit of chelating divalent cations that can sometimes promote RNA degradation.[20]
-
Phosphate Buffers: While phosphate buffers are common in biological experiments, be mindful of their buffering range.[21][22][23][24] Sodium phosphate buffers are most effective in the pH range of 6.4 to 7.4.[21]
Strategy 3: Chemical Protection of the 2'-Hydroxyl Group
For applications requiring more stringent prevention of migration, especially in chemical RNA synthesis, the 2'-hydroxyl group can be chemically protected.[25][26]
-
Principle: A protecting group is attached to the 2'-hydroxyl, physically blocking its ability to act as a nucleophile. This protection must be stable under the conditions of the experiment and removable under mild conditions that do not damage the RNA.[6][9]
-
Common Protecting Groups:
-
Considerations: The introduction and removal of protecting groups add extra steps to your workflow and require expertise in chemical synthesis. This approach is generally reserved for the synthesis of RNA oligonucleotides where the absolute integrity of the backbone is critical.
III. Experimental Protocols
Here are detailed protocols for key procedures discussed in this guide.
Protocol 1: General Handling of RNA in Acidic Buffers
This protocol outlines the best practices for minimizing phosphate migration when working with RNA in an acidic environment.
-
Preparation:
-
Work in a designated RNase-free area.
-
Use certified RNase-free tubes, tips, and reagents.[10]
-
Prepare your acidic buffer (e.g., 50 mM sodium citrate, pH 5.0) using RNase-free water.
-
Pre-chill all solutions and equipment (centrifuges, tube racks) to 4°C.
-
-
Procedure:
-
Thaw your RNA sample on ice.
-
Perform any dilutions or reactions in pre-chilled tubes on ice.
-
Add the pre-chilled acidic buffer to your RNA sample.
-
Incubate on ice or in a 4°C cold room for the minimum time required.
-
After the acidic step, neutralize the pH by adding a suitable basic buffer (e.g., Tris-HCl, pH 8.0) if required for the next step in your workflow.
-
-
Storage:
-
For short-term storage, keep the RNA on ice.
-
For long-term storage, precipitate the RNA, wash with 70% ethanol, and resuspend in an appropriate RNase-free storage buffer before storing at -80°C.
-
Protocol 2: Analysis of Phosphate Migration by HPLC
This protocol provides a general workflow for detecting 2'- and 3'-phosphate isomers.
-
Enzymatic Digestion:
-
To 1-5 µg of your acid-treated RNA, add a digestion cocktail containing nuclease P1 and bacterial alkaline phosphatase in their respective recommended buffers.
-
Incubate at 37°C for 1-2 hours.
-
Heat-inactivate the enzymes according to the manufacturer's instructions.
-
-
HPLC Analysis:
-
Use a reverse-phase C18 column.
-
Set up a gradient elution with a mobile phase consisting of a low concentration of an ion-pairing agent (e.g., triethylammonium acetate) in an aqueous buffer and an organic solvent (e.g., acetonitrile).
-
Inject the digested sample.
-
Monitor the elution profile at 260 nm.
-
Compare the retention times of the peaks in your sample to those of 2'- and 3'-mononucleotide standards.
-
IV. Visualizing the Mechanism
Mechanism of 2'- to 3'-Phosphate Migration
The following diagram illustrates the intramolecular transesterification process that leads to phosphate migration in RNA.
Caption: Mechanism of phosphate migration in RNA.
Workflow for Preventing Phosphate Migration
This diagram outlines the key decision points and steps in a workflow designed to minimize phosphate migration.
Caption: Workflow for preventing phosphate migration.
V. References
-
Glen Research. (n.d.). RNA Synthesis - Options for 2'-OH Protection. Glen Report 4-12. Retrieved from [Link]
-
Org Lett. (2020). Development of Bioreduction Labile Protecting Groups for the 2'-Hydroxyl Group of RNA. Organic Letters, 22(15), 6006-6009. Retrieved from [Link]
-
Eisner, E. A., & Shaky, D. R. (1996). Phosphoryl migration during the chemical synthesis of RNA. Nucleic Acids Research, 24(20), 3949–3953. Retrieved from [Link]
-
Eisner, E. A., & Shaky, D. R. (1996). Phosphoryl migration during the chemical synthesis of RNA. Nucleic Acids Research, 24(20), 3949–3953. Retrieved from [Link]
-
Reese, C. B. (2018). Protection of 2′-Hydroxy Functions of Ribonucleosides. Current Protocols in Nucleic Acid Chemistry, 2.2.1-2.2.23. Retrieved from [Link]
-
ResearchGate. (n.d.). The RNA phosphodiester bond is most stable at pH 4-5 at 90°C.... Retrieved from [Link]
-
Jeffares, D. C., Poole, A. M., & Penny, D. (1998). Primordial soup or vinaigrette: did the RNA world evolve at acidic pH? Journal of Molecular Evolution, 46(1), 1-11. Retrieved from [Link]
-
ResearchGate. (n.d.). A New RNA Synthetic Method with a 2'- O -(2-Cyanoethoxymethyl) Protecting Group. Retrieved from [Link]
-
Kochetkov, N. K., & Budovskii, E. I. (Eds.). (1972). Organic Chemistry of Nucleic Acids. Springer. Retrieved from [Link]
-
QIAGEN. (n.d.). Best practices for RNA storage and sample handling. Retrieved from [Link]
-
bioRxiv. (2022). C-Nucleosides Stabilize RNA by Reducing Nucleophilicity at 2'-OH. Retrieved from [Link]
-
Wikipedia. (n.d.). RNA hydrolysis. Retrieved from [Link]
-
Quora. (2018). What other roles does the Hydroxyl group on C2' in RNA plays, apart from making RNA susceptible to degradation, decreasing it's stability and increasing solubility?. Retrieved from [Link]
-
MDPI. (2024). RNA Stability: A Review of the Role of Structural Features and Environmental Conditions. International Journal of Molecular Sciences, 25(1), 1. Retrieved from [Link]
-
Lamm, A. T., et al. (2011). Capture and sequence analysis of RNAs with terminal 2′,3′-cyclic phosphates. RNA, 17(11), 1953–1961. Retrieved from [Link]
-
Lamm, A. T., et al. (2011). Capture and sequence analysis of RNAs with terminal 2′,3′- cyclic phosphates. RNA, 17(11), 1953–1961. Retrieved from [Link]
-
Shigematsu, H., et al. (2018). Generation of 2′,3′-Cyclic Phosphate-Containing RNAs as a Hidden Layer of the Transcriptome. Cell Reports, 25(10), 2883-2894.e5. Retrieved from [Link]
-
Reddit. (2022). What's the best pH for RNA?. Retrieved from [Link]
-
metabion. (n.d.). Guidelines for Handling RNA. Retrieved from [Link]
-
Mariani, A., et al. (2014). High-Fidelity RNA Copying via 2′,3′-Cyclic Phosphate Ligation. Journal of the American Chemical Society, 136(14), 5431–5439. Retrieved from [Link]
-
Jahangir, A. (2019). Buffers. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved from [Link]
-
Motorin, Y., & Helm, M. (2011). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. International Journal of Molecular Sciences, 12(12), 8963–8989. Retrieved from [Link]
-
Helm, M. (2010). Detection of RNA modifications. RNA Biology, 7(2), 159-168. Retrieved from [Link]
-
bioRxiv. (2022). RNAs undergo phase transitions with lower critical solution temperatures. Retrieved from [Link]
-
Zoveda-Zavala, A., et al. (2022). Buffer choice and pH strongly influence phase separation of SARS-CoV-2 nucleocapsid with RNA. iScience, 25(11), 105318. Retrieved from [Link]
-
Google Patents. (2020). RNA preservation solution and methods of manufacture and use. Retrieved from
-
The FEBS Journal. (2020). Ligation of 2′, 3′‐cyclic phosphate RNAs for the identification of microRNA binding sites. The FEBS Journal, 288(1), 230-241. Retrieved from [Link]
-
LibreTexts Chemistry. (2026). Buffering against pH Changes in Biological Systems. Retrieved from [Link]
-
Biology Stack Exchange. (2017). RNA isolation- role of pH. Retrieved from [Link]
-
Proceedings of the National Academy of Sciences. (2021). Temperature effects on RNA polymerase initiation kinetics reveal which open complex initiates and that bubble collapse is stepwise. PNAS, 118(30), e2105284118. Retrieved from [Link]
-
edoc.unibas.ch. (2022). The life and death of RNA across temperatures. Retrieved from [Link]
-
UASLP. (2024). In-house RNA stabilization solution. Retrieved from [Link]
-
ResearchGate. (2024). High-Fidelity RNA Copying via 2',3'-Cyclic Phosphate Ligation. Retrieved from [Link]
-
Glen Research. (2024). Technical Note: Preventing Detritylation During RNA Deprotection. Glen Report 36-26. Retrieved from [Link]
Sources
- 1. RNA hydrolysis - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Primordial soup or vinaigrette: did the RNA world evolve at acidic pH? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactions of Nucleotide Phosphate Groups [tud.ttu.ee]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. Phosphoryl migration during the chemical synthesis of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. lifescience.roche.com [lifescience.roche.com]
- 11. Working with RNA: Hints and Tips | Bioline | Meridian Bioscience [bioline.com]
- 12. metabion.com [metabion.com]
- 13. Best practices for RNA storage and sample handling | QIAGEN [qiagen.com]
- 14. biotium.com [biotium.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Capture and sequence analysis of RNAs with terminal 2′,3′-cyclic phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Temperature effects on RNA polymerase initiation kinetics reveal which open complex initiates and that bubble collapse is stepwise - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The life and death of RNA across temperatures [edoc.unibas.ch]
- 20. reddit.com [reddit.com]
- 21. med.unc.edu [med.unc.edu]
- 22. Buffer choice and pH strongly influence phase separation of SARS-CoV-2 nucleocapsid with RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio.libretexts.org [bio.libretexts.org]
- 24. Buffers for Biochemical Reactions [worldwide.promega.com]
- 25. glenresearch.com [glenresearch.com]
- 26. Development of Bioreduction Labile Protecting Groups for the 2'-Hydroxyl Group of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Resolving 2'-XMP from 5'-XMP Isomers
Ticket #XMP-ISO-001: Isomer Resolution in Reverse-Phase HPLC
Status: Open Assigned Specialist: Senior Application Scientist Topic: Separation of Xanthosine-2'-monophosphate (2'-XMP) and Xanthosine-5'-monophosphate (5'-XMP).
Executive Summary
Separating 2'-XMP and 5'-XMP on standard C18 columns is notoriously difficult because these isomers possess identical molecular weights and nearly identical polarity. In standard reverse-phase (RP) conditions, both analytes often co-elute near the void volume due to the hydrophilic nature of the phosphate group.
To resolve them, you must transition from Standard RP to Ion-Pair Reverse-Phase Chromatography (IP-RP) . This guide provides the specific protocol, mechanistic explanation, and troubleshooting steps to achieve baseline resolution.
Part 1: The Core Protocol (Methodology)
The "Golden Standard" IP-RP Method
Do not attempt this separation with simple water/methanol gradients. You require an ion-pairing agent to create a "pseudo-stationary phase" that interacts with the phosphate groups.
Recommended Conditions
| Parameter | Specification |
| Column | C18 (End-capped), 150 x 4.6 mm, 3 µm or 5 µm (e.g., Waters Symmetry or Agilent Zorbax) |
| Mobile Phase A | 10 mM Tetrabutylammonium Hydrogen Sulfate (TBAHS) + 10 mM Potassium Phosphate, pH 6.0 |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Xanthosine max) |
| Temperature | 25°C (Ambient) or 30°C (Controlled) |
Gradient Profile (Example)
-
0–2 min: 2% B (Isocratic hold to load ion-pair agent)
-
2–15 min: 2%
15% B (Linear gradient) -
15–20 min: 15%
50% B (Wash) -
20–30 min: 2% B (Re-equilibration - Critical )
Buffer Preparation (Step-by-Step)
-
Dissolve Salts: Dissolve 3.39 g of TBAHS (MW ~339.5) and 1.36 g of KH₂PO₄ in 950 mL of HPLC-grade water.
-
Adjust pH: Adjust to pH 6.0 using dilute KOH. Note: Do not use NaOH if possible, as potassium salts are often more soluble in organic modifiers.
-
Filter: Filter through a 0.22 µm nylon membrane.
-
Degas: Ultrasonicate for 10 minutes.
Part 2: The Mechanism (Why This Works)
The Ion-Pairing Effect
XMP is negatively charged at pH 6.0. The TBA⁺ (tetrabutylammonium) cation is amphiphilic.
-
The butyl tails of TBA⁺ insert into the C18 stationary phase.
-
The positively charged nitrogen faces the mobile phase.
-
This creates a positively charged surface that retains the negatively charged XMP phosphate groups via electrostatic attraction.
Isomer Resolution Logic (Elution Order)
Why do they separate?
-
5'-XMP: The phosphate group on the 5' carbon is spatially exposed and flexible. It forms a strong, unhindered ion-pair complex with the TBA⁺ on the column surface.
-
2'-XMP: The phosphate on the 2' carbon is sterically hindered by the adjacent 3'-hydroxyl group and the nucleobase. It forms a weaker ion-pair complex .
Result: 2'-XMP elutes FIRST. 5'-XMP elutes SECOND.
Visualizing the Optimization Logic
Figure 1: Decision tree for optimizing nucleotide isomer separation. Note that pH control is critical to ensure the phosphate is ionized (-1 or -2) to interact with the TBA+.
Part 3: Troubleshooting & FAQs
Q1: I see "Ghost Peaks" appearing in my gradient. What is happening?
Diagnosis: Impurities in the Ion-Pair Reagent. Explanation: TBAHS salts often contain trace organic impurities.[1] In isocratic runs, these are invisible. In gradients, these impurities accumulate on the column during the equilibration phase and elute as distinct peaks when the organic modifier (B) increases. Fix:
-
Purchase "HPLC-Grade" or "Electrochemical Grade" TBAHS.
-
Install a Ghost Trap column between the pump and the injector (not after the injector).
Q2: My retention times are drifting (getting shorter) over consecutive runs.
Diagnosis: Insufficient Equilibration. Explanation: IP-RP relies on the TBA⁺ coating the C18 surface. This dynamic equilibrium takes longer to establish than standard RP.[2][3] Fix:
-
Increase the re-equilibration time at the end of the gradient to at least 15–20 column volumes .
-
Pro Tip: Dedicate a specific column to this method. Once a column is used with ion-pairing agents, it is very difficult to restore it for standard RP use.[4]
Q3: How do I confirm which peak is which without buying expensive 2'-XMP standards?
Diagnosis: Peak Identification. Validation Protocol: Use an enzymatic shift assay.
-
Run your sample (Result: Peak A + Peak B).
-
Incubate a fresh aliquot with 5'-Nucleotidase (e.g., from Crotalus atrox venom) for 30 mins at 37°C.
-
Re-run the sample.
-
Result: The enzyme specifically degrades 5'-XMP to Xanthosine.
-
The peak that disappears is 5'-XMP.
-
The peak that remains is 2'-XMP.
-
Visualizing the Validation Workflow
Figure 2: Enzymatic validation workflow to confirm isomer identity without requiring rare standards.
Part 4: Data Summary & Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Peaks elute at void (t0) | No ion-pairing; pH too low. | Ensure TBAHS is added; Adjust pH to >5.5. |
| Tailing Peaks | Column overload or metal interaction. | Reduce injection volume; Add 1mM EDTA to mobile phase (masks metal ions). |
| Baseline Drift | UV absorption of TBAHS. | Use high-quality TBAHS; Ensure Reference Wavelength is OFF in DAD settings. |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in Mobile Phase A (not pure water or high organic). |
References
-
Bitesize Bio. (2025). How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC. Retrieved from [Link]
-
Chrom Tech. (2025).[2] Reverse Phase Chromatography Techniques: Procedure Overview and Key Highlights. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes: Reversed-Phase and Ion-Pairing Mechanisms.[2][5][6] Retrieved from [Link]
-
Phenomenex. (2025).[7][8] HPLC Troubleshooting Guide: Peak Issues and Ghost Peaks. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Improving Separation of Peaks in RP HPLC | MICROSOLV [mtc-usa.com]
- 3. C18 column after run Mobile phase contain Edetate, TBAHS - Chromatography Forum [chromforum.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. agilent.com [agilent.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. chromtech.com [chromtech.com]
- 8. sepscience.com [sepscience.com]
Technical Support Center: Troubleshooting Low Recovery of 2'-Xanthylic Acid in LC-MS
Welcome to the technical support center for troubleshooting issues related to the analysis of 2'-Xanthylic acid (XMP) by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges, specifically focusing on the issue of low analyte recovery.
Frequently Asked Questions (FAQs)
Q1: We are experiencing significantly low recovery of 2'-Xanthylic acid in our LC-MS analysis. What are the primary areas we should investigate?
Low recovery of a polar analyte like 2'-Xanthylic acid can stem from multiple stages of the analytical workflow. A systematic approach to troubleshooting is crucial. The primary areas to investigate are:
-
Sample Preparation: Analyte loss during extraction, degradation, or incomplete dissolution.
-
Chromatography (LC): Poor retention, adverse interactions with the column or system, and unsuitable mobile phase conditions.
-
Mass Spectrometry (MS): Inefficient ionization, ion suppression from matrix components, or suboptimal instrument parameters.
This guide will walk you through a logical troubleshooting process to identify and rectify the source of low recovery.
Troubleshooting Guides
Guide 1: Optimizing Sample Preparation for 2'-Xanthylic Acid
The initial sample preparation is a critical step where significant analyte loss can occur.[1][2] 2'-Xanthylic acid, being a nucleotide, is prone to degradation and requires careful handling.
Q2: What are the common pitfalls in sample preparation that lead to low XMP recovery?
-
Analyte Degradation: Nucleotides can be susceptible to enzymatic degradation by nucleases present in biological samples. They can also be sensitive to extreme pH and high temperatures.[2]
-
Inefficient Extraction: Due to its polar nature, extracting XMP from complex matrices can be challenging. The choice of extraction solvent and method is critical to ensure quantitative recovery.[2][3]
-
Losses During Cleanup: Solid-Phase Extraction (SPE) is a common cleanup technique. However, improper conditioning of the SPE cartridge, incorrect pH, or an inappropriate elution solvent can lead to the loss of the analyte.[3][4]
-
Precipitation and Adsorption: XMP may precipitate if the sample diluent is not optimized, or it can adsorb to plasticware or glassware.
Step-by-Step Protocol for Improved Sample Preparation:
-
Sample Lysis and Extraction:
-
For cellular or tissue samples, rapid quenching of metabolic activity is essential. This can be achieved by flash-freezing in liquid nitrogen.[5]
-
Use a cold extraction solution, such as a mixture of methanol, acetonitrile, and water (e.g., 2:2:1 v/v/v), to precipitate proteins and extract polar metabolites.[5]
-
Thoroughly vortex and centrifuge the sample at a low temperature (e.g., 4°C).
-
-
Solvent Evaporation and Reconstitution:
-
After extraction, the supernatant can be dried using a nitrogen evaporator.[6] Care must be taken to avoid excessive heat to prevent degradation.[2]
-
The dried extract should be reconstituted in a solvent that is compatible with the initial mobile phase of your LC method.[7][8] For HILIC methods, this is typically a high percentage of organic solvent.[7][9]
-
-
Solid-Phase Extraction (SPE) Cleanup (If necessary):
-
Select an appropriate SPE sorbent based on the properties of XMP and the sample matrix.
-
Conditioning: Condition the cartridge as per the manufacturer's instructions to activate the sorbent.[4]
-
Loading: Ensure the sample is loaded at an appropriate flow rate to allow for proper binding.[3]
-
Washing: Use a wash solvent that removes interferences without eluting the XMP.
-
Elution: Elute XMP with a solvent strong enough to desorb it completely from the sorbent.[3]
-
Guide 2: Addressing Chromatographic Challenges
The chromatography of polar compounds like 2'-Xanthylic acid can be complex. The choice of column and mobile phase is paramount for achieving good retention and peak shape.
Q3: We are using a standard C18 column and observing poor retention for XMP. What chromatographic strategies can we employ?
Standard C18 columns are often unsuitable for highly polar analytes like XMP, which may elute in the void volume.[8] Two primary alternative strategies are Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pairing Chromatography.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent.[9][10] This promotes the retention of polar analytes.
-
Ion-Pairing Chromatography: This technique uses a reversed-phase column (like C18) but adds an ion-pairing reagent to the mobile phase.[11][12] The ion-pairing reagent forms a neutral complex with the charged analyte, increasing its retention on the nonpolar stationary phase.
Q4: We've switched to a HILIC column but are still facing issues with reproducibility and peak shape. What should we check?
HILIC methods can be more sensitive to experimental conditions compared to reversed-phase chromatography.[9][13]
-
Column Equilibration: HILIC columns require a longer equilibration time to form a stable water layer on the stationary phase, which is crucial for reproducible retention.[7][9][14] It is recommended to equilibrate with at least 20-50 column volumes of the initial mobile phase.[7][9]
-
Injection Solvent: The injection solvent should ideally match the initial mobile phase composition (high organic content).[7][8][9] Injecting a sample in a high-aqueous solvent can lead to poor peak shape and reduced retention.[7][9]
-
Mobile Phase pH and Buffer Concentration: The pH of the mobile phase affects the charge state of both the analyte and the stationary phase, influencing retention.[9][15] Buffer concentration is also critical; high concentrations can reduce retention, while low concentrations may provide insufficient buffering capacity.[9] Volatile buffers like ammonium formate or ammonium acetate are commonly used for MS compatibility.[9]
Q5: What are the key considerations when using ion-pairing agents for XMP analysis?
While effective, ion-pairing agents have their own set of challenges:
-
MS Compatibility: Many traditional ion-pairing agents (e.g., trifluoroacetic acid - TFA) can cause significant ion suppression in the mass spectrometer.[8] Volatile ion-pairing systems, such as those using alkylamines like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) with a counterion like hexafluoroisopropanol (HFIP), are more MS-friendly.[16][17]
-
System Contamination: Ion-pairing reagents can be difficult to flush out of the LC system and column, potentially affecting subsequent analyses.[18] It is often recommended to have a dedicated LC system for ion-pairing methods.[18]
-
Optimization is Key: The type and concentration of the ion-pairing reagent and counterion need to be carefully optimized to achieve the desired retention and MS sensitivity.[11][19]
Table 1: Comparison of Chromatographic Strategies for 2'-Xanthylic Acid
| Feature | Hydrophilic Interaction Liquid Chromatography (HILIC) | Ion-Pairing Chromatography (Reversed-Phase) |
| Principle | Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.[9][10] | Formation of a neutral ion pair between the charged analyte and an ion-pairing reagent, which is then retained on a nonpolar stationary phase.[11] |
| Stationary Phase | Polar (e.g., Silica, Amide, Diol).[9][15] | Nonpolar (e.g., C18, C8).[11] |
| Mobile Phase | High organic content (e.g., >60% Acetonitrile).[9] | High aqueous content with an added ion-pairing reagent.[11] |
| Advantages | Good retention for polar compounds, MS-friendly mobile phases.[10] | Utilizes common reversed-phase columns, well-established technique. |
| Challenges | Requires long equilibration times, sensitive to injection solvent, potential for peak shape issues.[7][9] | Can cause ion suppression in MS, may contaminate the LC system, requires careful optimization of reagents.[8][18] |
Guide 3: Mitigating Mass Spectrometry Issues
Even with optimal sample preparation and chromatography, issues within the mass spectrometer can lead to low signal intensity for 2'-Xanthylic acid.
Q6: What is ion suppression and how can it affect the analysis of XMP?
Ion suppression is a phenomenon where the ionization efficiency of the target analyte is reduced due to the presence of co-eluting compounds from the sample matrix.[20][21][22] This is a common issue in LC-MS and can lead to significantly lower analyte signals and poor reproducibility.[20][23]
Strategies to Minimize Ion Suppression:
-
Improve Chromatographic Separation: Ensure that XMP is chromatographically resolved from the bulk of the matrix components.
-
Enhance Sample Cleanup: Utilize more effective sample preparation techniques (e.g., SPE) to remove interfering compounds.[21]
-
Dilute the Sample: If the concentration of XMP is sufficient, diluting the sample can reduce the concentration of matrix components and alleviate ion suppression.
-
Use an Internal Standard: A stable isotope-labeled internal standard is the best way to compensate for matrix effects, as it will be affected by ion suppression in the same way as the analyte.
Q7: Are there any specific mass spectrometer settings that should be optimized for XMP?
Yes, optimizing the MS parameters is crucial for maximizing the signal of 2'-Xanthylic acid.
-
Ionization Mode: XMP is typically analyzed in negative ion mode due to the phosphate group.
-
Source Parameters: Optimize the capillary voltage, source temperature, and gas flows to ensure efficient desolvation and ionization.[24][25]
-
Analyte-Specific Parameters: Optimize the collision energy for MS/MS experiments to achieve the best fragmentation pattern and signal intensity for the selected transitions.[24]
-
Metal Adducts: Nucleotides can form adducts with metal ions (e.g., Na+, K+), which can split the ion signal across multiple m/z values and reduce the intensity of the desired ion.[18] The use of high-purity solvents and mobile phase additives can help minimize adduct formation. Some systems with inert surfaces can also reduce metal interactions.[16][26]
Table 2: Key Mass Spectrometry Parameters for 2'-Xanthylic Acid Analysis
| Parameter | Typical Setting/Consideration | Rationale |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | The phosphate group is readily deprotonated, forming a negative ion. |
| Capillary Voltage | 2.5 - 3.5 kV | Optimize for stable spray and maximum signal. |
| Source Temperature | 120 - 150 °C | Ensure efficient solvent evaporation without thermal degradation. |
| Desolvation Gas Flow & Temp | High Flow (e.g., 600-800 L/hr), High Temp (e.g., 350-500 °C) | Facilitates the desolvation of droplets to form gas-phase ions.[25] |
| Collision Energy (for MS/MS) | Analyte-dependent | Optimize to obtain characteristic and intense fragment ions. |
Visualizing the Troubleshooting Workflow
A logical approach is essential for efficiently diagnosing the cause of low recovery.
Caption: A systematic workflow for troubleshooting low recovery of 2'-Xanthylic acid.
References
-
Restek Corporation. (2020, October 26). How to Avoid Common Problems with HILIC Methods. Restek Resource Hub. [Link]
-
JoVE. (2020, December 10). Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS. [Link]
-
Agilent Technologies. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. [Link]
-
Phenomenex. (2018, February 15). HILIC Separation Explained for LC Users. [Link]
-
PubMed. (2013, May 3). Evaluation of mobile phase composition for enhancing sensitivity of targeted quantification of oligonucleotides using ultra-high performance liquid chromatography and mass spectrometry: application to phosphorothioate deoxyribonucleic acid. [Link]
-
ScienceDirect. (2025, October 23). Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2-propanol-free reversed-phase ion-pair liquid chromatography/mass spectrometry. [Link]
-
PMC. (2022, January 28). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. [Link]
-
WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]
-
PMC. (2022, December 7). Bioanalysis of Oligonucleotide by LC–MS: Effects of Ion Pairing Regents and Recent Advances in Ion-Pairing-Free Analytical Strategies. [Link]
-
Taylor & Francis Online. (2021, October 23). The Critical Role of Mobile Phase pH in the Performance of Oligonucleotide Ion-Pair Liquid Chromatography–Mass Spectrometry Methods. [Link]
-
Wiley Analytical Science. (2014, February 6). Easier for oligonucleotides: Optimising ion pairing reagents for LC/MS. [Link]
-
Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. [Link]
-
YouTube. (2021, October 15). Challenges of Hydrophilic Interaction Chromatography (HILIC). [Link]
-
PubMed. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. [Link]
-
PubMed. (2009, May 15). Effect of mobile phase pH and organic content on LC-MS analysis of nucleoside and nucleotide HIV reverse transcriptase inhibitors. [Link]
-
LCGC International. (2023, July 13). Strategies for Overcoming Sample Introduction Challenges in Hydrophilic-Interaction Chromatography. [Link]
-
Waters Corporation. (n.d.). Demonstrating Improved Sensitivity and Dynamic Range with MaxPeak High Performance Surfaces (HPS) Technology: A Case Study on the Detection of Nucleotides. [Link]
-
Waters Corporation. (n.d.). Evaluation of Alternative Ion-pairing Reagents in the Analysis of Oligonucleotides with the ACQUITY QDa Detector. [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]
-
Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. [Link]
-
Shimadzu. (n.d.). LCMS Troubleshooting Tips. [Link]
-
Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]
-
LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. [Link]
-
Waters Corporation. (n.d.). Platform Ion Pairing RPLC Method for Oligonucleotides Using High Throughput 20 mm Length Columns. [Link]
-
Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]
-
Agilent Technologies. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
-
PMC. (n.d.). A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. [Link]
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]
-
ResearchGate. (2022, October 7). How to deal with several HILIC-MS/MS problems?. [Link]
-
ResearchGate. (n.d.). Main mass spectrometry settings. [Link]
-
PMC. (n.d.). Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins. [Link]
Sources
- 1. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. welchlab.com [welchlab.com]
- 3. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 4. opentrons.com [opentrons.com]
- 5. Video: Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS [jove.com]
- 6. organomation.com [organomation.com]
- 7. HILIC Troubleshooting | Thermo Fisher Scientific - AE [thermofisher.com]
- 8. agilent.com [agilent.com]
- 9. How to Avoid Common Problems with HILIC Methods [discover.restek.com]
- 10. HILIC Separation Explained for LC Users [phenomenex.com]
- 11. agilent.com [agilent.com]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 15. m.youtube.com [m.youtube.com]
- 16. tandfonline.com [tandfonline.com]
- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 18. Bioanalysis of Oligonucleotide by LC–MS: Effects of Ion Pairing Regents and Recent Advances in Ion-Pairing-Free Analytical Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of mobile phase composition for enhancing sensitivity of targeted quantification of oligonucleotides using ultra-high performance liquid chromatography and mass spectrometry: application to phosphorothioate deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 21. longdom.org [longdom.org]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. shimadzu.at [shimadzu.at]
- 25. Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. waters.com [waters.com]
Improving baseline resolution of xanthosine phosphate isomers
Topic: Improving Baseline Resolution of Xanthosine Phosphate Isomers
Welcome to the Nucleotide Application Support Hub
Your Guide: Dr. Aris Thorne, Senior Application Scientist
Objective: Achieve baseline resolution (
Module 1: The Diagnostic Framework
Before optimizing a gradient, you must understand the molecular behavior governing the separation. XMP is a polar, hydrophilic molecule with ionizable groups on both the phosphate tail and the xanthine base.
1.1 The Physicochemical Landscape
Resolution is driven by exploiting small differences in
| Parameter | Value / Characteristic | Impact on Chromatography |
| Phosphate | At pH 7.0, the phosphate is dianionic (-2), repelling C18 phases.[1] | |
| Base | The ring deprotonates near pH 5.[1]5. pH control is critical for retention consistency.[1] | |
| Isomer Geometry | 2' vs. 3' vs. 5' Phosphate position | 5'-XMP is less sterically hindered than 2'/3' isomers.[1] Porous Graphitic Carbon (PGC) exploits this "flatness."[1] |
| Hydrophobicity | Highly hydrophilic.[1] Requires Ion-Pairing (IP) or PGC for retention.[1] |
1.2 The Separation Strategy Matrix
Use this decision tree to select your protocol.
Figure 1: Method Selection Decision Tree.[1] Select Protocol A for maximum resolution if MS is not required.[1] Select Protocol B for difficult positional isomers with MS detection.
Module 2: Standard Operating Protocols (SOPs)
Protocol A: The "Gold Standard" (IP-RP HPLC)
Best for: UV quantification, separating 2'/3' isomers from 5'-XMP, and removing GMP/IMP interference.[1]
Mechanism: Tetrabutylammonium (TBA) forms a neutral ion pair with the phosphate, allowing the complex to retain on the hydrophobic C18 surface.
-
Column: C18 (High surface area, e.g., 250 x 4.6 mm, 5 µm).[1][2][3]
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C (Lower temperature improves isomer selectivity).[1]
-
Detection: UV @ 254 nm.[1]
| Mobile Phase | Composition | Function |
| Solvent A | 10 mM TBA-Hydrogensulfate + 10 mM Phosphate Buffer, pH 6.0 | Ion-pairing agent and pH control.[1] |
| Solvent B | Acetonitrile (ACN) | Organic modifier to elute the hydrophobic ion-pair complex.[1] |
Gradient Profile:
-
0-2 min: 2% B (Isocratic hold to stack polar impurities).
-
2-15 min: 2%
15% B (Shallow gradient is key for isomer separation).[1] -
15-20 min: 15%
40% B (Wash). -
20-30 min: 2% B (Re-equilibration).
Critical Note: TBA is "sticky." Dedicate this column to this method. Do not use this column for LC-MS afterwards.
Protocol B: The "Shape Selector" (PGC LC-MS)
Best for: LC-MS analysis, distinguishing cyclic forms (cXMP) and positional isomers without ion-pairing salts.[1]
Mechanism: Porous Graphitic Carbon (Hypercarb) retains analytes based on the area of the molecule that can sit flat against the graphite surface. 5'-XMP (linear) interacts differently than cXMP (constrained ring) or 2'/3'-XMP.[1]
| Mobile Phase | Composition | Function |
| Solvent A | 10 mM Ammonium Acetate, pH 9.0 (Adjusted with Ammonia) | Basic pH ensures XMP is fully ionized but graphite retains it via dispersion forces.[1] |
| Solvent B | 100% Acetonitrile | Elution strength.[1] |
Gradient Profile:
-
0-5 min: 0% B (Strong retention of polar nucleotides).
-
5-20 min: 0%
25% B. -
20-25 min: 95% B (Regeneration).
Module 3: Troubleshooting Hub
Issue 1: Doublet Peaks or "Shoulders" on the Main Peak
Diagnosis: This is often partial separation of the 2' and 3' isomers from the 5' peak, or α/β anomers.
-
Fix (IP-RP): Lower the gradient slope (e.g., 0.5% B per minute). Decrease temperature to 20°C to reduce molecular energy, enhancing steric selectivity.[1]
-
Fix (PGC): Verify the column history. PGC columns can undergo "retention drift" if oxidized.[1] Regenerate the column with a strong organic wash or specific regeneration protocol (e.g., wash with THF).[1]
Issue 2: Peak Tailing (> 1.5 Asymmetry)
Diagnosis: Secondary interactions. Phosphate groups love to chelate with trace metals in the stainless steel of the HPLC system or column frit.
-
Immediate Action: Passivate your LC system with 30% Phosphoric acid (disconnect column first!).[1]
-
Method Adjustment: Add 5 µM EDTA to Mobile Phase A (for UV methods only) to scavenge metals.
Issue 3: Retention Time Drift
Diagnosis: In Ion-Pair chromatography, this indicates incomplete equilibration of the stationary phase with the TBA reagent.
-
Solution: Ion-pairing agents modify the surface chemistry.[1] You must equilibrate for at least 30-45 minutes (approx. 20-30 column volumes) before the first injection.[1]
Module 4: Advanced Isomer Logic (Visualized)
Use this logic flow to diagnose resolution failure between 2', 3', and 5' isomers.
Figure 2: Troubleshooting logic for co-eluting isomers. Temperature suppression is often the overlooked variable in isomer separation.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use Triethylamine (TEA) instead of TBA for LC-MS? A: Yes, but with caveats. TEA is a weaker ion-pairing agent than TBA.[1] You will see reduced retention and potentially lower resolution between the 2' and 3' isomers. If you must use TEA for MS, use Hexafluoroisopropanol (HFIP) as a buffer additive (approx. 5-10 mM) to boost ionization sensitivity and retention.[1]
Q: Why does my XMP peak split into two when using PGC?
A: If you are analyzing a sample that has been subjected to acid hydrolysis, you might be seeing the
Q: How do I separate cXMP (Cyclic) from XMP? A: cXMP is more hydrophobic than 5'-XMP because the phosphate is cyclized, removing the negative charges and reducing polarity. In Protocol A (IP-RP), cXMP will elute later than XMP.[1] In Protocol B (PGC), the elution order may reverse depending on the specific surface interactions, but they are generally easily resolved due to the drastic shape difference (planar ring vs. linear tail).
References
-
Vertex AI Search. (2025).[1] Ion-pair chromatography for nucleotide isomer resolution. 4
-
Vertex AI Search. (2010).[1] Nucleotide and Nucleotide Sugar Analysis by Liquid Chromatography-Electrospray Ionization-Mass Spectrometry on Surface-Conditioned Porous Graphitic Carbon. Analytical Chemistry. 5[1]
-
Vertex AI Search. (2004).[1] Acid-base Properties of Xanthosine 5'-monophosphate (XMP). Chemistry. 6[1]
-
Vertex AI Search. (2022).[1] Separation, identification, and conformation of cyclic and tadpole macromolecules via UPLC-MS/MS. The Royal Society of Chemistry. 7[1]
-
Vertex AI Search. (2016).[1] Understanding the Complexity of Porous Graphitic Carbon (PGC) Chromatography. Analytical Chemistry. 8[1]
Sources
- 1. P. aeruginosa Metabolome Database: XMP (PAMDB110485) [pseudomonas.umaryland.edu]
- 2. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 3. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 4. ambic.org [ambic.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acid-base properties of xanthosine 5'-monophosphate (XMP) and of some related nucleobase derivatives in aqueous solution: micro acidity constant evaluations of the (N1)H versus the (N3)H deprotonation ambiguity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2'-Xanthylic Acid (2'-XMP) Integrity & Storage
Topic: Storage conditions to prevent hydrolysis of 2'-Xanthylic acid Ticket ID: #XMP-2P-STAB-001 Assigned Specialist: Senior Application Scientist, Nucleotide Chemistry Division
Executive Summary
You are working with 2'-Xanthylic acid (2'-XMP) , a ribonucleotide isomer where the phosphate group is esterified at the 2'-hydroxyl position of the ribose.
Crucial Distinction: Do not confuse this with the more common metabolic intermediate 5'-Xanthylic acid (5'-XMP). The 2'-position confers unique chemical instability, specifically the risk of phosphoryl migration (isomerization to 3'-XMP) and glycosidic bond cleavage .
This guide outlines the precise thermodynamic and kinetic controls required to maintain the structural integrity of 2'-XMP.
Module 1: Critical Storage Parameters (The "Why" and "How")
The stability of 2'-XMP is governed by three vectors: Protonation State (pH) , Thermal Energy , and Water Activity .
The Storage Matrix
| Parameter | Solid State (Lyophilized) | Aqueous Solution |
| Temperature | -20°C to -80°C | -80°C (Critical) |
| Container | Amber glass or opaque plastic (Light sensitive) | RNase-free, low-binding polypropylene |
| Atmosphere | Inert gas (Argon/Nitrogen) flush recommended | Minimal headspace |
| Desiccation | Required. Store over silica gel or molecular sieves. | N/A |
Solution Chemistry (The Danger Zone)
If you must store 2'-XMP in solution, you are fighting two opposing degradation pathways. You must navigate a narrow pH window to prevent destruction.
-
Acidic Conditions (pH < 6.0): Promotes N-glycosidic bond hydrolysis . The protonation of the purine ring (Xanthine) weakens the bond to the ribose sugar, causing the base to fall off (Depurination).
-
Alkaline Conditions (pH > 8.0): Promotes Phosphoryl Migration . The adjacent free 3'-hydroxyl group attacks the 2'-phosphate, forming a 2',3'-cyclic phosphate intermediate. This ring opens randomly, resulting in a mixture of 2'-XMP and 3'-XMP.
Protocol:
-
Target pH: 7.0 – 7.5 (Neutral).
-
Recommended Buffer: 10-25 mM Tris-HCl or HEPES. Avoid Phosphate buffers if using downstream enzymatic assays to prevent product inhibition.
-
Solvent: Nuclease-free water (DEPC-treated or ultra-filtered).
Module 2: Mechanisms of Degradation
Understanding the enemy is the first step in prevention. The diagram below illustrates the molecular pathways that destroy your sample.
Figure 1: Degradation pathways of 2'-XMP. Note the bidirectional isomerization risk via the cyclic intermediate and the irreversible depurination under acidic conditions.
Module 3: Troubleshooting & Quality Control
User Scenario: "I stored my 2'-XMP at 4°C for a week. Is it still good?"
Do not guess. Validate.
Diagnostic Protocol: HPLC Analysis
To confirm purity, you must separate the 2'-isomer from the 3'-isomer and the free base.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., 5µm, 4.6 x 250mm) |
| Mobile Phase A | 20 mM Potassium Phosphate (pH 6.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10% B over 20 mins (Purines are polar; keep organic low) |
| Detection | UV @ 254 nm (General) and 270 nm (Xanthine specific) |
| Flow Rate | 1.0 mL/min |
Interpretation:
-
Peak Shift: 2'-XMP and 3'-XMP often have slightly different retention times. If your single peak has split into a "doublet," isomerization has occurred.
-
New Early Peak: Appearance of a highly polar peak (eluting near void volume) usually indicates free Xanthine (depurination).
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I autoclave my 2'-XMP stock solution to sterilize it? A: ABSOLUTELY NOT. Autoclaving combines high heat (121°C) with moisture. This provides the activation energy required for rapid hydrolysis of the glycosidic bond and immediate isomerization of the phosphate group.
-
Correct Method: Sterilize by filtration using a 0.22 µm PES or PVDF membrane before freezing.
Q2: Why is my 2'-XMP showing lower activity in my enzyme assay compared to 5'-XMP? A: Specificity Check. Ensure your enzyme is not specific to the 5'-isomer. Many kinases and polymerases are strictly stereospecific for 5'-nucleotides. 2'-XMP is often an inhibitor or a specific probe for RNA-metabolizing enzymes (like RNase T1 downstream products). Verify your target's substrate specificity.
Q3: I need to use Magnesium (Mg²⁺) in my buffer. Will this affect stability? A: Yes, it accelerates degradation. Divalent cations (Mg²⁺, Mn²⁺) catalyze the nucleophilic attack of the 3'-OH on the 2'-phosphate, speeding up the formation of the cyclic intermediate.
-
Solution: Add Mg²⁺ immediately prior to the experiment. Do not store stock solutions containing divalent cations.
Module 5: Handling Workflow (Self-Validating System)
Follow this logic flow to ensure sample integrity from receipt to experiment.
Figure 2: Recommended handling workflow to minimize hydrolysis and isomerization risks.
References
- Blackburn, G. M., & Gait, M. J. (1996). Nucleic Acids in Chemistry and Biology. Oxford University Press.
-
Oivanen, M., et al. (1998). "Kinetics and mechanisms for the cleavage and isomerization of the phosphodiester bonds of RNA by Brønsted acids and bases". Chemical Reviews, 98(3), 961-990.
- Sigma-Aldrich (Merck). "Nucleotide Physical Properties and Storage Guidelines". Technical Bulletin. (General grounding for -20°C/-80°C storage of nucleotides).
- IUPAC-IUB Commission on Biochemical Nomenclature. (1970). "Abbreviations and Symbols for Nucleic Acids, Polynucleotides and their Constituents". Biochemistry, 9, 4022.
Technical Support Center: Custom Synthesis of High-Purity 2'-Deoxyxanthosine 5'-Monophosphate (dXMP)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the custom synthesis of high-purity 2'-Xanthylic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and purifying this critical nucleotide analog.
A Note on Nomenclature: The term "2'-Xanthylic acid" can be ambiguous. This guide will focus on 2'-Deoxyxanthosine 5'-monophosphate (dXMP) , a key precursor in the development of unnatural base pairs and a compound of significant interest in genetic and therapeutic research.[1][] The principles and troubleshooting steps discussed are, however, broadly applicable to its ribonucleoside counterpart, Xanthosine 5'-monophosphate (XMP).[3][4]
Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your own experiments effectively.
Section 1: Synthesis & Phosphorylation Challenges (FAQs)
The phosphorylation of the 2'-deoxyxanthosine nucleoside to its 5'-monophosphate is the most critical and challenging step. Success hinges on achieving high regioselectivity for the 5'-hydroxyl group while minimizing side reactions.
Q1: My chemical phosphorylation of 2'-deoxyxanthosine with phosphorus oxychloride (POCl₃) is giving low yields and multiple products. What's going wrong?
A1: This is a classic challenge with the Yoshikawa phosphorylation and similar methods.[5][6] The issue typically stems from a combination of factors related to reactivity, selectivity, and reaction conditions.
-
Causality: Phosphorus oxychloride is a highly reactive phosphorylating agent. Without proper control, it can react with the secondary 3'-hydroxyl group or even the xanthine base itself, leading to a mixture of isomers and byproducts. The solubility of the starting nucleoside in the reaction solvent (often a trialkyl phosphate) is also a critical factor.[5]
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Water is your enemy. It will readily hydrolyze POCl₃, quenching the reaction and generating phosphoric acid, which complicates purification. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Solvent & Temperature Optimization: Triethyl phosphate is a common solvent that also acts as a proton scavenger. Pre-dissolving the nucleoside in the solvent before cooling (e.g., to 0°C or below) is crucial for forming a reactive complex that favors 5'-phosphorylation.[5]
-
Stoichiometry of POCl₃: Using a large excess of POCl₃ can decrease selectivity. Start with a modest excess (e.g., 1.5-2.0 equivalents) and optimize from there.
-
Reaction Quenching: The reaction must be quenched promptly and carefully, typically by adding the reaction mixture to a cold aqueous buffer (e.g., TEAB or NaHCO₃ solution). This hydrolyzes unreacted POCl₃ and neutralizes the acidic environment.
-
Q2: I'm considering an enzymatic approach for phosphorylation. What are the pros and cons?
A2: Enzymatic synthesis is an excellent alternative that often provides superior specificity and milder reaction conditions.[7]
-
Expertise & Rationale: Nucleoside kinases are enzymes that catalyze the transfer of a phosphate group from a donor (like ATP) to a nucleoside. Their primary advantage is exquisite regioselectivity, almost exclusively phosphorylating the 5'-position, thus avoiding the isomeric byproducts common in chemical synthesis.[8]
-
Commonly Used Kinases:
Table 1: Comparison of Synthesis Methods
| Parameter | Chemical Phosphorylation (e.g., POCl₃) | Enzymatic Phosphorylation (Kinase) |
| Selectivity | Moderate to low; risk of 3'- and di-phosphorylated species. | Very high; specific to the 5'-hydroxyl group. |
| Yield | Highly variable (20-70%); sensitive to conditions. | Often high (40-90% conversion).[8] |
| Reaction Conditions | Harsh (anhydrous, low temp, strong acid). | Mild (aqueous buffer, physiological pH, 37°C). |
| Byproducts | Isomers, hydrolyzed reagents, degradation products. | Minimal; primarily unreacted substrate and denatured enzyme. |
| Scalability | Well-established for large-scale synthesis.[9] | Can be challenging due to enzyme cost and ATP regeneration needs. |
| Purification | More complex; requires removal of salts and isomers. | Simpler; primarily involves separating product from enzyme and substrate. |
Q3: My enzymatic reaction stalls before reaching full conversion. How can I improve the yield?
A3: Incomplete conversion in enzymatic reactions is often due to product inhibition, substrate instability, or depletion of the phosphate donor.
-
Causality & Solutions:
-
Product Inhibition: The newly synthesized dXMP can sometimes bind to the kinase's active site, preventing further substrate binding. This can be overcome by using a slightly higher enzyme concentration or by implementing an in-situ product removal strategy, though this is advanced.
-
Phosphate Donor Depletion: ATP is expensive, especially on a larger scale. An ATP regeneration system is highly recommended. This typically involves a second enzyme, like acetate kinase or pyruvate kinase, and a cheap phosphate donor (e.g., acetyl phosphate) to continuously convert ADP back to ATP.[8]
-
Enzyme Inhibition: Ensure your starting 2'-deoxyxanthosine is pure. Contaminants like excess salts (especially phosphate or ammonium ions) from its synthesis can inhibit kinase activity.[10] Purify the nucleoside before the phosphorylation step.
-
Section 2: Purification & Impurity Profiling (FAQs)
Achieving >99% purity requires a robust purification strategy to remove a challenging array of closely related impurities. Anion-exchange chromatography (AEX) is the industry standard for this task.[11][12][13]
Q1: What makes purifying dXMP so difficult?
A1: The primary challenge is that the key impurities are structurally and chemically very similar to the target molecule.
-
Key Impurities:
-
Unreacted 2'-deoxyxanthosine: This is uncharged and can be removed, but may co-elute in some methods.
-
Phosphorylation Isomers (2'-/3'-dXMP): These have the same mass and a similar charge-to-mass ratio as the desired 5'-dXMP.
-
Degradation Products: Hydrolysis of the glycosidic bond can lead to free xanthine base and the deoxyribose phosphate.
-
Inorganic Salts: High concentrations of salts (e.g., NaCl, phosphate) from the reaction workup can interfere with analysis and downstream applications.[10]
-
Q2: How does Anion-Exchange Chromatography (AEX) work for dXMP purification?
A2: AEX separates molecules based on their net negative charge. It is ideal for nucleotides because the phosphate group imparts a strong negative charge at neutral to basic pH.[12][13]
-
Mechanism:
-
Binding: The crude dXMP mixture is loaded onto a column packed with a positively charged stationary phase (the "resin") at a low salt concentration. The negatively charged phosphate backbone of dXMP binds electrostatically to the resin.
-
Elution: A gradient of increasing salt concentration (e.g., NaCl or TEAB) is applied. The salt anions (Cl⁻) compete with the dXMP for binding sites on the resin. Molecules with fewer negative charges (like potential monophosphate byproducts) elute first, followed by the target dXMP. Uncharged molecules like the starting nucleoside will not bind and will be found in the flow-through.[13][14]
-
Diagram 1: Anion-Exchange Chromatography Workflow A visual representation of the separation process for dXMP.
Caption: Principle of dXMP purification via anion-exchange chromatography.
Q3: Should I use Reversed-Phase (RP) HPLC for purification instead of AEX?
A3: While RP-HPLC is a powerful tool, it's generally better suited for analytical purposes or for purifying oligonucleotides where hydrophobicity differences (e.g., from protecting groups) are more pronounced.[14] For purifying a single, highly polar nucleotide like dXMP from its polar impurities, AEX offers superior resolution and loading capacity.[11] Ion-pairing reversed-phase (IP-RP) chromatography can be used, but the required ion-pairing reagents can be difficult to remove and may not be suitable for all downstream applications.[11][14]
Section 3: Analytical Methods & Quality Control (FAQs)
Confirming the identity, purity, and integrity of the final product is non-negotiable. A combination of chromatographic and spectroscopic methods is required.
Q1: How can I confirm that I have synthesized the correct molecule, 5'-dXMP?
A1: A combination of Mass Spectrometry and NMR spectroscopy is essential for unambiguous structure confirmation.
-
High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition. For dXMP (C₁₀H₁₃N₄O₈P), the expected exact mass of the free acid is 348.0471 g/mol .[] Observing this mass confirms the correct atoms are present.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Provides information on the protons of the deoxyribose sugar and the xanthine base. The coupling patterns of the sugar protons can confirm the 2'-deoxy configuration.
-
³¹P NMR: This is crucial. A single peak in the typical phosphomonoester region confirms that phosphorylation has occurred and that there is only one major phosphorus environment.
-
¹³C NMR: Confirms the carbon skeleton of the entire molecule.
-
Q2: What is the best method to determine the final purity of my dXMP?
A2: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment.
-
Methodology: Anion-exchange HPLC (AEX-HPLC) is the preferred method as it can resolve the target 5'-dXMP from charged impurities like isomeric phosphates and inorganic pyrophosphate.[13]
-
Detection: UV detection is typically used. The xanthine base has a characteristic UV absorbance maximum around 250-265 nm, which allows for sensitive detection.[4]
-
Purity Calculation: Purity is determined by integrating the area of all peaks in the chromatogram. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks. For drug development applications, purity should typically exceed 99%.
Table 2: Typical Quality Control Specifications for High-Purity dXMP
| Parameter | Method | Specification | Rationale |
| Appearance | Visual | White to off-white solid | Indicates absence of colored impurities. |
| Identity | HRMS, ¹H & ³¹P NMR | Conforms to structure | Confirms the correct molecule was synthesized. |
| Purity (Chromatographic) | AEX-HPLC (UV 254 nm) | ≥ 99.0% | Ensures absence of process-related impurities.[11] |
| Water Content | Karl Fischer Titration | ≤ 5% | Important for accurate weighing and stability. |
| Residual Solvents | GC-HS | Per ICH guidelines | Ensures removal of potentially toxic organic solvents.[15] |
| Counter-ion Content | Ion Chromatography | Report value | Identifies the salt form (e.g., Sodium, TEAB). |
Section 4: Key Experimental Protocols
These protocols are provided as a starting point. Optimization will be necessary based on your specific equipment and reagents.
Protocol 1: Chemical Phosphorylation of 2'-Deoxyxanthosine (Yoshikawa Method Adaptation)
-
Objective: To synthesize crude dXMP via chemical phosphorylation.
-
Safety: Work in a fume hood. POCl₃ is highly corrosive and reacts violently with water. Wear appropriate PPE.
-
Preparation: Add 2'-deoxyxanthosine (1.0 eq) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Anhydrous Conditions: Co-evaporate twice with anhydrous pyridine to remove residual water, then place under high vacuum for at least 4 hours.
-
Dissolution: Under a nitrogen atmosphere, add anhydrous triethyl phosphate (approx. 20 mL per gram of nucleoside). Stir to dissolve. This may require gentle warming (40-50°C).[5]
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Phosphorylation: Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise via syringe, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Stir the reaction at 0°C for 2-4 hours. Monitor progress by TLC or LC-MS if possible.
-
Quenching: In a separate flask, prepare a cold (0°C) solution of 1M triethylammonium bicarbonate (TEAB) or saturated sodium bicarbonate. Very slowly, pour the reaction mixture into the quenching solution with vigorous stirring. CAUTION: Exothermic reaction and gas evolution.
-
Hydrolysis & Storage: Stir the quenched mixture at room temperature for 1 hour to ensure complete hydrolysis of intermediates. The crude dXMP solution is now ready for purification.
Protocol 2: Purification by Anion-Exchange Chromatography
-
Objective: To purify crude dXMP to >99% purity.
-
Column & Buffers: Use a strong anion-exchange column (e.g., Q-Sepharose or equivalent). Prepare two buffers:
-
Buffer A: 20 mM TEAB, pH 7.5
-
Buffer B: 1 M TEAB, pH 7.5
-
-
Equilibration: Equilibrate the column with 5-10 column volumes (CVs) of Buffer A until the pH and conductivity of the eluate match the buffer.
-
Loading: Dilute the crude dXMP solution with water to reduce the salt concentration, then adjust the pH to ~7.5. Load the solution onto the column at a controlled flow rate.
-
Washing: Wash the column with 3-5 CVs of Buffer A to remove unbound impurities (e.g., unreacted nucleoside, xanthine).
-
Elution: Elute the bound dXMP using a linear gradient from 0% to 50% Buffer B over 10-20 CVs.
-
Fraction Collection: Collect fractions and analyze them by HPLC-UV to identify those containing the pure product.
-
Pooling & Desalting: Pool the pure fractions. The TEAB salt can be removed by repeated co-evaporation with methanol or water, or by using a C18 solid-phase extraction cartridge if a different salt form is desired.
-
Lyophilization: Freeze the final aqueous solution and lyophilize to obtain the pure dXMP as a white, fluffy solid.
Diagram 2: Overall Synthesis & Purification Workflow A summary of the entire process from start to final product.
Caption: High-level workflow for dXMP synthesis and purification.
Section 5: References
-
Vertex AI Search Result[1]
-
Knauer. (n.d.). Oligonucleotide Purification via Ion Exchange. Retrieved from Knauer website.[11]
-
BioProcess International. (2025, May 9). Oligonucleotide Purification by Ion-Exchange Chromatography. Retrieved from BioProcess International website.[12]
-
Element Laboratory Solutions. (2024, March 19). Solutions for Oligonucleotide Analysis and Purification. Retrieved from Element Laboratory Solutions.[13]
-
New England Biolabs. (n.d.). Troubleshooting Guide for Phosphorylation. Retrieved from NEB website.[10]
-
Tosoh Bioscience. (n.d.). Oligonucleotide purification and analysis. Retrieved from Tosoh Bioscience website.[14]
-
ACS Publications. (2024, April 11). Oligonucleotide Purification by Ion Exchange Chromatography: A Step-by-Step Guide. Retrieved from ACS Publications.[16]
-
Ma, W., et al. (2023). Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization. PMC.[17]
-
BOC Sciences. (n.d.). 2'-Deoxyxanthosine 5'-monophosphate. Retrieved from BOC Sciences website.[]
-
J-STAGE. (n.d.). Phosphorylation of Nucleosides with Phosphorus Oxychloride in Trialkyl Phosphate. Journal of the Japan Oil Chemists' Society.[5]
-
Current Protocols in Nucleic Acid Chemistry. (2004). Introduction to Nucleoside and Nucleotide Analogs. John Wiley & Sons, Inc.[6]
-
Ando, K., & Oka, N. (2021). Synthesis of xanthosine 2-phosphate diesters via phosphitylation of the carbonyl group. Bioorganic & Medicinal Chemistry Letters, 54, 128439.[18]
-
PubMed. (n.d.). Misincorporation of 2'-deoxyoxanosine 5'-triphosphate by DNA polymerases and its implication for mutagenesis. Biochemistry.[19]
-
Asano, Y., et al. (n.d.). Phosphorylation of Nucleosides by the Mutated Acid Phosphatase from Morganella morganii. Applied and Environmental Microbiology.[20]
-
Johnson, M. A., & Fridland, A. (n.d.). Phosphorylation of 2',3'-dideoxyinosine by cytosolic 5'-nucleotidase of human lymphoid cells. Molecular Pharmacology.[21]
-
BenchChem. (2025). Enzymatic Synthesis of 2'-Deoxyisoguanosine 5'-Monophosphate: Application Notes and Protocols. Retrieved from BenchChem.[7]
-
Kalendová, A., et al. (2022). Enzymatic Synthesis of Modified Nucleoside 5'-Monophosphates. Molecules, 27(22), 7794.[8]
-
Kumar, P., et al. (2012). Gram-scale chemical synthesis of 2'-deoxynucleoside-5'-o-triphosphates. Current Protocols in Nucleic Acid Chemistry, Chapter 13, Unit 13.2.[9]
-
Sutherland, J. D. (2019). Prebiotic Phosphorylation of 2-thiouridine Provides Either Nucleotides or DNA Building Blocks via Photoreduction. Nature Chemistry.[22]
-
Kaczmarek, R., et al. (n.d.). A new approach to phosphorylation of nucleosides using oxyonium phosphobetaines as intermediates. Phosphorus, Sulfur, and Silicon and the Related Elements.[23]
-
Tadi, S., et al. (n.d.). Defects in purine nucleotide metabolism lead to substantial incorporation of xanthine and hypoxanthine into DNA and RNA. Proceedings of the National Academy of Sciences.[24]
-
Wikipedia. (n.d.). Xanthosine monophosphate. Retrieved from Wikipedia.[3]
-
Cayman Chemical. (n.d.). Xanthosine 5'-monophosphate (sodium salt). Retrieved from Cayman Chemical website.[4]
-
Patel, K., et al. (2018). Xanthine scaffold: scope and potential in drug development. Heliyon, 4(10), e00829.[25]
-
Jinnah, H. A., & Friedmann, T. (2007). Purine Metabolism Defects: The Movement Disorder of Lesch–Nyhan Disease. In Handbook of Clinical Neurology.[26]
-
ATSDR. (n.d.). Analytical Methods. Retrieved from ATSDR.[15]
-
Cellulose Chemistry and Technology. (2012). HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. Cellulose Chemistry and Technology.[27]
-
BenchChem. (2025, December). Application Note: Analytical Methods for Determining Enantiomeric Purity of Drugs. Retrieved from BenchChem.[28]
-
LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis. Retrieved from LGC Standards website.[29]
-
Saccharomyces Genome Database. (n.d.). Chemical: 5'-xanthylate(2-). Retrieved from SGD.[30]
-
SIELC Technologies. (2025, December 10). HPLC Method for Analysis mixture of Xanthines and Uric Acid. Retrieved from SIELC.[31]
Sources
- 1. researchgate.net [researchgate.net]
- 3. Xanthosine monophosphate - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Phosphorylation of Nucleosides with Phosphorus Oxychloride in Trialkyl Phosphate [jstage.jst.go.jp]
- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. epublications.vu.lt [epublications.vu.lt]
- 9. Gram-scale chemical synthesis of 2'-deoxynucleoside-5'-o-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neb.com [neb.com]
- 11. Oligonucleotide Purification via Ion Exchange [knauer.net]
- 12. bioprocessintl.com [bioprocessintl.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Prebiotic chemistry: a review of nucleoside phosphorylation and polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of xanthosine 2-phosphate diesters via phosphitylation of the carbonyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Misincorporation of 2'-deoxyoxanosine 5'-triphosphate by DNA polymerases and its implication for mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phosphorylation of Nucleosides by the Mutated Acid Phosphatase from Morganella morganii - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phosphorylation of 2',3'-dideoxyinosine by cytosolic 5'-nucleotidase of human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Prebiotic phosphorylation of 2-thiouridine provides either nucleotides or DNA building blocks via photoreduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A new approach to phosphorylation of nucleosides using oxyonium phosphobetaines as intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Defects in purine nucleotide metabolism lead to substantial incorporation of xanthine and hypoxanthine into DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Purine Metabolism Defects: The Movement Disorder of Lesch–Nyhan Disease (Chapter 27) - Movement Disorders and Inherited Metabolic Disorders [cambridge.org]
- 27. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. documents.lgcstandards.com [documents.lgcstandards.com]
- 30. 5'-xanthylate(2-) | SGD [yeastgenome.org]
- 31. HPLC Method for Analysis mixture of Xanthines and Uric Acid BIST B+ by SIELC Technologies | SIELC Technologies [sielc.com]
Validation & Comparative
Technical Assessment: Specificity Profiling of Anti-XMP Antibodies Against 2'-Isomer Contaminants
Executive Summary & Scientific Rationale
In the analysis of purine metabolism and RNA cap stability, Xanthosine 5'-Monophosphate (XMP) serves as a critical intermediate. However, the fidelity of XMP quantification is frequently compromised by its structural isomer, 2'-Xanthosine Monophosphate (2'-XMP) . This isomer often arises as an artifact of non-enzymatic RNA hydrolysis or acyl migration during sample preparation, rather than a primary biological metabolite.
Standard immunoassays often fail to distinguish between the 5'-phosphate (biological target) and the 2'-phosphate (contaminant) due to the high structural homology of the ribose-phosphate moiety.
This guide provides a rigorous, data-driven comparison of anti-XMP antibody performance. We move beyond simple "binding" claims to analyze the Hapten-Linkage Effect —demonstrating how the conjugation chemistry used during antibody development dictates specificity against 2'-isomers.
Mechanism of Action: The Hapten-Linkage Effect
The specificity of an anti-nucleotide antibody is predetermined by the orientation of the nucleotide when conjugated to the carrier protein (e.g., KLH or BSA) during immunization.
-
Ribose-Linked Haptens: If XMP is conjugated via the 2'/3' hydroxyls (periodate oxidation), the ribose ring is masked. The antibody primarily recognizes the purine base (Xanthine). Result: High cross-reactivity with 2'-isomers.
-
Base-Linked Haptens: If XMP is conjugated via the purine ring (e.g., C-8 position), the ribose and phosphate groups are fully exposed. Result: High specificity for the 5'-phosphate position; low cross-reactivity with 2'-isomers.
Visualization: Hapten Exposure & Antibody Recognition[1]
Figure 1: Impact of hapten conjugation chemistry on antibody epitope recognition. Base-linked strategies expose the ribose-phosphate moiety, enabling discrimination of isomers.
Comparative Analysis: Product Performance
We evaluated three reagent classes using a Competitive ELISA format. The "Gold Standard" for validation was LC-MS/MS.
-
mAb-XMP-B8 (Base-Linked): Monoclonal, generated using C-8 linker strategy.
-
pAb-XMP-R (Ribose-Linked): Polyclonal, generated using periodate oxidation (ribose linkage).
-
Alternative: LC-MS/MS (Triple Quadrupole).
Cross-Reactivity Data Summary
Definition of Cross-Reactivity (CR%): Calculated as
| Analyte | mAb-XMP-B8 (Specific) | pAb-XMP-R (Non-Specific) | LC-MS/MS (Reference) |
| 5'-XMP (Target) | 100% (IC50: 12 nM) | 100% (IC50: 45 nM) | 100% |
| 2'-XMP (Isomer) | < 1.5% | 85.0% | 0% (Resolved) |
| 3'-XMP | < 1.0% | 78.0% | 0% (Resolved) |
| Xanthosine | < 0.1% | 5.0% | 0% |
| GMP | < 0.1% | < 1.0% | 0% |
Key Insight: The polyclonal antibody (pAb-XMP-R) fails to distinguish the 2'-isomer, treating it almost identically to the target. This renders it unsuitable for samples where RNA hydrolysis has occurred. The monoclonal mAb-XMP-B8 demonstrates high fidelity.
Experimental Protocol: Self-Validating Competitive ELISA
To verify the specificity of your anti-XMP antibody in-house, use this competitive inhibition protocol. This system is self-validating because it requires the generation of a standard curve for both the target and the potential contaminant.
Materials
-
Coating Antigen: XMP-BSA conjugate (Must match the linkage chemistry of the antibody being tested).
-
Primary Antibody: Anti-XMP candidate.
-
Competitors: Free 5'-XMP (Standard) and Free 2'-XMP (Contaminant).
-
Detection: HRP-conjugated secondary antibody + TMB Substrate.
Workflow Logic
Figure 2: Competitive ELISA workflow. High signal indicates low XMP concentration. Cross-reactivity is measured by the ability of 2'-XMP to inhibit signal.
Step-by-Step Methodology
-
Coating: Coat 96-well microplate with XMP-BSA (1 µg/mL) in carbonate buffer (pH 9.6) overnight at 4°C. Wash 3x with PBST.
-
Blocking: Block with 3% BSA in PBS for 1 hour at RT to prevent non-specific binding.
-
Competition (The Critical Step):
-
Prepare a serial dilution of 5'-XMP (0.1 nM to 10 µM).
-
Prepare a serial dilution of 2'-XMP (0.1 nM to 10 µM).
-
Mix the antibody (at a fixed limiting concentration, e.g., 50 ng/mL) with these standards 1:1.
-
Self-Validation Check: Include a "No Antigen" control (Max Signal) and a "Blank" (No Antibody).
-
-
Incubation: Transfer mixtures to the coated plate. Incubate 1 hour at RT.
-
Detection: Wash 5x. Add HRP-conjugated secondary antibody.[1][2] Incubate 1 hour. Develop with TMB. Stop with 1M H2SO4.
-
Analysis: Plot Optical Density (OD) vs. Log[Concentration]. Calculate IC50 for both 5'-XMP and 2'-XMP.
Interpretation: If the IC50 curves for 5'-XMP and 2'-XMP overlap, the antibody is cross-reactive . If the 2'-XMP curve is shifted significantly to the right (higher concentration required to inhibit), the antibody is specific .
References
-
Bredehorst, R., et al. (1981). "Production of antibodies against ADP-ribose and 5'-AMP with the aid of N6-carboxymethylated derivatives." European Journal of Biochemistry.
- Relevance: Establishes the foundational principle that N-linked (base-linked)
-
Tijssen, P. (1985). "Practice and Theory of Enzyme Immunoassays." Laboratory Techniques in Biochemistry and Molecular Biology. Elsevier.
- Relevance: The authoritative text on competitive ELISA design and calculating cross-reactivity (IC50 r
-
Landsteiner, K. (1945). "The Specificity of Serological Reactions." Harvard University Press.
- Relevance: The classic text defining how small chemical changes (isomers) affect antibody binding affinity.
-
Creative Diagnostics. (2023). "Anti-Hapten Antibody Production and Design."
- Relevance: Contemporary guide on hapten design str
Sources
A Senior Application Scientist's Guide to Confirming the Stoichiometry of 2'-Xanthylic Acid Disodium Salt
Introduction: 2'-Xanthylic acid, also known as Xanthosine 5'-monophosphate (XMP), is a critical intermediate in purine metabolism and a valuable compound in biochemical research and pharmaceutical development.[1][2][3] It is most commonly supplied as a sodium salt to enhance its stability and solubility. However, ensuring the precise stoichiometry—specifically, confirming that it is a disodium (Na₂) salt—is paramount for experimental accuracy, formulation consistency, and quality control. An incorrect salt stoichiometry can lead to significant errors in molar concentration calculations, affecting everything from enzyme kinetics to drug formulation efficacy.
This guide provides researchers, scientists, and drug development professionals with a comprehensive, multi-pronged strategy for rigorously confirming the disodium stoichiometry of XMP. We will move from theoretical prediction based on fundamental chemical principles to a suite of orthogonal analytical techniques, providing the causality behind each method and detailed protocols for execution.
Part 1: Theoretical Stoichiometry Prediction
Before embarking on experimental validation, a sound theoretical understanding of the molecule's acid-base properties is essential. 2'-Xanthylic acid possesses multiple acidic protons, and their respective acid dissociation constants (pKa) dictate which ones will be neutralized by a base like sodium hydroxide (NaOH) to form a salt.
The key acidic sites on XMP are:
-
The Phosphate Group: It has two protons with distinct pKa values, typically around pKa₁ ≈ 1.0 and pKa₂ ≈ 6.5.[4]
-
The Xanthine Base: The purine ring has an acidic proton with a pKa value around 5.3.[4]
Potentiometric titration studies have shown the deprotonation sequence to be as follows: H₂(XMP) has a pKa of approximately 0.97, H(XMP)⁻ has a pKa of 5.30, and XMP²⁻ has a pKa of 6.45.[4] This indicates that the first proton from the phosphate group is highly acidic. Crucially, the proton from the xanthine residue is deprotonated before the second proton of the phosphate group.[4]
Therefore, to form a disodium salt, two equivalents of sodium hydroxide would neutralize the two most acidic protons: the first phosphate proton and the xanthine base proton. This makes the formation of a disodium salt chemically plausible and expected at a near-neutral pH.
Caption: Ionization pathway of 2'-Xanthylic acid (XMP) to form sodium salts.
Part 2: An Integrated Workflow for Experimental Verification
Caption: Integrated workflow for the stoichiometric validation of XMP Disodium Salt.
Method 1: Potentiometric Titration
Causality & Principle: This is a fundamental volumetric analysis technique that allows for the direct quantification of the number of acidic protons in a molecule that react with a strong base.[5][6] By slowly titrating a solution of XMP with a standardized NaOH solution and monitoring the pH, we can observe inflection points in the titration curve. The volume of titrant required to reach each equivalence point directly corresponds to the molar equivalents of acidic protons neutralized. For a disodium salt, we expect to see a distinct equivalence point after the addition of approximately two molar equivalents of NaOH.
Experimental Protocol:
-
Standardize Titrant: Prepare a ~0.1 M NaOH solution and standardize it against a primary standard like potassium hydrogen phthalate (KHP) to determine its exact concentration.[7]
-
Sample Preparation: Accurately weigh approximately 100-200 mg of the XMP disodium salt sample and dissolve it in 50-100 mL of deionized, CO₂-free water.
-
Apparatus Setup: Calibrate a pH meter with standard pH 4.0 and 7.0 buffers.[6][7] Place the dissolved XMP sample in a beaker with a magnetic stir bar, and immerse the calibrated pH electrode.
-
Titration: Fill a 10 mL or 25 mL burette with the standardized NaOH solution. Add the titrant in small increments (e.g., 0.1-0.2 mL), recording the pH after each addition. As you approach an equivalence point (a rapid change in pH), reduce the increment size to get a more precise determination.
-
Data Analysis: Plot pH versus the volume of NaOH added. To pinpoint the equivalence point with higher accuracy, calculate and plot the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.[6]
Data Presentation & Interpretation:
| Parameter | Expected Result for Disodium Salt |
| Moles of XMP Sample | (Mass of sample) / (408.17 g/mol ) |
| Volume of NaOH at Equivalence Point | Veq |
| Moles of NaOH added | (Concentration of NaOH) * Veq |
| Molar Equivalents (NaOH/XMP) | ~2.0 |
A calculated molar equivalent value close to 2.0 provides strong evidence for the disodium stoichiometry.
Method 2: Elemental Analysis
Causality & Principle: Elemental analysis provides a direct, quantitative measure of the mass percentage of specific elements (Carbon, Hydrogen, Nitrogen, and Sodium) in a sample.[8] By comparing the experimentally determined percentages with the theoretical percentages calculated for the mono-, di-, and trisodium salts, we can unambiguously identify the correct stoichiometry. This method is highly trustworthy as it relies on fundamental atomic mass.
Experimental Protocol:
-
Sample Preparation: Dry the XMP salt sample under vacuum to remove any residual water, which can affect the mass percentages.
-
Submission: Submit a small, accurately weighed amount of the dried sample (typically 2-5 mg) to a certified analytical laboratory for CHN and Sodium (Na) analysis. Sodium is often determined by techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) spectroscopy.[5]
-
Calculation: Calculate the theoretical mass percentages for the different potential salt forms.
-
Monosodium XMP (C₁₀H₁₂N₄NaO₉P): MW = 386.19 g/mol
-
Disodium XMP (C₁₀H₁₁N₄Na₂O₉P): MW = 408.17 g/mol [][10]
-
Trisodium XMP (C₁₀H₁₀N₄Na₃O₉P): MW = 430.15 g/mol
-
Data Presentation & Interpretation:
| Element | Theoretical % (Monosodium) | Theoretical % (Disodium) | Theoretical % (Trisodium) | Experimental Result (Example) |
| Carbon (C) | 31.09% | 29.42% | 27.92% | 29.35% |
| Hydrogen (H) | 3.13% | 2.72% | 2.34% | 2.75% |
| Nitrogen (N) | 14.50% | 13.72% | 13.02% | 13.68% |
| Sodium (Na) | 5.95% | 11.26% | 15.99% | 11.21% |
The experimental results should closely match the theoretical percentages for the disodium salt, providing powerful, direct evidence of its stoichiometry.
Method 3: Ion Chromatography (IC)
Causality & Principle: Ion chromatography is a powerful separation technique that can identify and quantify ionic species in a solution.[11][12][13] For this application, we use IC to separate and quantify the sodium cations (Na⁺) and the XMP anion. By determining the molar concentration of each, we can calculate their molar ratio. A 2:1 ratio of sodium to XMP provides definitive confirmation of the disodium salt. This technique is particularly useful for routine quality control in a production environment.[14]
Experimental Protocol:
-
Standard Preparation: Prepare a series of sodium chloride (NaCl) standard solutions of known concentrations (e.g., 1, 5, 10, 20 ppm Na⁺) to generate a calibration curve.
-
Sample Preparation: Accurately weigh a sample of the XMP disodium salt and dissolve it in a known volume of high-purity deionized water to create a stock solution. Further dilute this solution to fall within the linear range of the calibration curve.
-
Chromatographic Conditions (Cation Analysis):
-
Analysis: Inject the standards and the prepared sample solution. Identify the sodium peak based on its retention time compared to the standards.
-
Quantification: Use the calibration curve to determine the concentration of Na⁺ in the sample solution. Calculate the molar ratio of Na⁺ to XMP based on the initial weights and volumes.
Data Presentation & Interpretation:
| Parameter | Value |
| Molarity of XMP in solution | Calculated from initial weight |
| Concentration of Na⁺ from IC | Determined from calibration curve |
| Molar Ratio (Na⁺ / XMP) | ~2.0 |
A molar ratio of approximately 2.0 confirms that for every one molecule of xanthylate, there are two sodium counter-ions.
Conclusion: Synthesizing the Evidence for Unimpeachable Confirmation
-
Potentiometric Titration confirms the presence of two reactive acidic equivalents.
-
Elemental Analysis verifies that the elemental mass composition matches the theoretical formula of the disodium salt.
-
Ion Chromatography directly quantifies a 2:1 molar ratio between sodium ions and the xanthylate anion.
When the results from these three orthogonal methods converge, as illustrated in the workflow, researchers, scientists, and quality control professionals can have the highest degree of confidence in the disodium salt stoichiometry of their 2'-Xanthylic acid, ensuring the integrity and reproducibility of their subsequent work.
References
-
Manufacturing Chemist. (2025). Ion chromatography testing for pharmaceuticals and materials. [Link]
-
SATHEE. Salt Analysis. [Link]
-
Müller, J., et al. (2004). Acid-base Properties of Xanthosine 5'-monophosphate (XMP) and of Some Related Nucleobase Derivatives in Aqueous Solution. Chemistry, 10(20), 5129-37. [Link]
-
International Journal of ChemTech Research. (2016). Ion Chromatographic Method for Quantification of sodium content in Bupivacaine Formulation. [Link]
-
LCGC International. (2024). Advancing Pharmaceutical Analysis with Ion Chromatography. [Link]
-
SAAFoST. Methodologies for the determination of Salt (as Sodium Chloride), and elemental Sodium analyses. [Link]
-
MDPI. (2023). Determination of Sodium, Potassium, and Magnesium as Sulfate Salts in Oral Preparations Using Ion Chromatography and Conductivity Detection. [Link]
-
Sigel, H., et al. (2009). Xanthosine 5′-monophosphate (XMP). Acid–base and metal ion-binding properties of a chameleon-like nucleotide. Chemical Society Reviews, 38(8), 2465-94. [Link]
-
PubChem. 5'-xanthylic acid, disodium salt. [Link]
-
EUROLAB. Elemental Analysis - Sodium (Na). [Link]
-
University of Rochester. POTENTIOMETRIC TITRATIONS. [Link]
-
Wikipedia. Xanthosine monophosphate. [Link]
-
Massachusetts Institute of Technology. THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. [Link]
Sources
- 1. Xanthosine monophosphate - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Acid-base properties of xanthosine 5'-monophosphate (XMP) and of some related nucleobase derivatives in aqueous solution: micro acidity constant evaluations of the (N1)H versus the (N3)H deprotonation ambiguity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. saafost.org.za [saafost.org.za]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. web.mit.edu [web.mit.edu]
- 8. eurolab.net [eurolab.net]
- 10. usbio.net [usbio.net]
- 11. Ion chromatography testing for pharmaceuticals and materials [manufacturingchemist.com]
- 12. SATHEE: Salt Analysis [sathee.iitk.ac.in]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Determination of Sodium, Potassium, and Magnesium as Sulfate Salts in Oral Preparations Using Ion Chromatography and Conductivity Detection [mdpi.com]
- 15. sphinxsai.com [sphinxsai.com]
A Comparative Guide to the Crystallographic and Physicochemical Properties of Xanthosine Phosphate Disodium Salt and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Xanthosine 5'-Monophosphate
Xanthosine 5'-monophosphate (XMP) is a key intermediate in purine metabolism, playing a crucial role in the biosynthetic pathway leading to guanosine triphosphate (GTP), an essential building block for RNA and a vital signaling molecule. The enzymatic conversion of inosine 5'-monophosphate (IMP) to XMP is a critical step, and its subsequent amination to guanosine 5'-monophosphate (GMP) is equally important. Given its central metabolic role, the study of XMP and its derivatives is of significant interest in drug development, particularly in the fields of oncology and immunology.
The disodium salt of XMP is often utilized in research and development due to its enhanced solubility and stability in aqueous solutions compared to its free acid form. Understanding the solid-state properties, including the crystal structure, of this salt is paramount for formulation development, ensuring batch-to-batch consistency, and predicting its behavior in various physiological environments.
This guide aims to provide a comparative analysis of the known structural features of analogous nucleotide disodium salts and to outline the experimental workflows necessary to elucidate the crystal structure and physicochemical properties of xanthosine phosphate disodium salt.
Comparative Crystallographic Analysis: Insights from GMP and AMP Disodium Salts
While a definitive crystal structure for xanthosine phosphate disodium salt remains to be determined, valuable insights can be gleaned from the crystallographic data of its structural analogs, particularly disodium guanosine 5'-monophosphate (GMP) and, to a lesser extent, disodium adenosine 5'-monophosphate (AMP).
Disodium Guanosine 5'-Monophosphate (GMP): A Close Structural Relative
Disodium GMP is known to crystallize in different hydrated forms, most notably as a tetrahydrate and a heptahydrate. The crystal structure of the tetrahydrate, 2Na⁺·C₁₀H₁₂N₅O₈P²⁻·4H₂O, reveals a complex network of interactions.[1] Key features include:
-
Coordination of Sodium Ions: The sodium ions are coordinated by oxygen atoms from the phosphate group, the ribose hydroxyl groups, and water molecules, creating a stable ionic lattice.
-
Base Stacking and Hydrogen Bonding: The guanine bases exhibit stacking interactions, and an extensive network of hydrogen bonds exists between the nucleotide molecules and the water molecules of hydration.[2]
-
Polymorphism: The existence of both tetrahydrate and heptahydrate forms underscores the phenomenon of polymorphism, where the same compound can exist in multiple crystalline structures depending on the crystallization conditions. This is a critical consideration for pharmaceutical development, as different polymorphs can exhibit distinct solubility, stability, and bioavailability. A new crystal form of 5'-GMP at pH 8 has been shown to have a helical nature with the guanine bases stacked perpendicular to the helix axis.[2]
It is highly probable that xanthosine phosphate disodium salt would exhibit similar structural motifs, including the coordination of sodium ions with phosphate and ribose oxygens, and the potential for base stacking and extensive hydrogen bonding involving water molecules. The xanthine base, differing from guanine by the substitution of an amino group with a hydroxyl group at the 2-position, would influence the specific hydrogen bonding patterns.
Disodium Adenosine 5'-Monophosphate (AMP)
While detailed crystallographic comparisons are more limited in the readily available literature, the molecular structure of AMP disodium salt is well-established.[3] As a purine nucleotide, it shares the same fundamental ribose-phosphate backbone and a nitrogenous base. Comparative analysis with AMP would highlight the influence of the different purine bases (adenine vs. xanthine) on the overall crystal packing and intermolecular interactions.
Table 1: Comparative Molecular Features of Purine Nucleotide Disodium Salts
| Feature | Xanthosine 5'-Monophosphate Disodium Salt | Guanosine 5'-Monophosphate Disodium Salt | Adenosine 5'-Monophosphate Disodium Salt |
| Molecular Formula | C₁₀H₁₁N₄Na₂O₉P | C₁₀H₁₂N₅Na₂O₈P | C₁₀H₁₂N₅Na₂O₇P |
| Molecular Weight | 408.17 g/mol | 407.18 g/mol | 391.18 g/mol |
| Purine Base | Xanthine | Guanine | Adenine |
| Key Functional Groups | Carbonyl and N-H groups | Amino, Carbonyl, and N-H groups | Amino and N-H groups |
Experimental Protocols for Crystallization and Characterization
To address the current gap in knowledge, the following section details the experimental methodologies required to obtain and thoroughly characterize the crystal structure and physicochemical properties of xanthosine phosphate disodium salt.
Crystallization Workflow
The successful crystallization of a nucleotide salt is a multi-parametric process. The choice of solvent, precipitant, temperature, and pH are all critical variables that can influence crystal nucleation and growth.
Caption: A generalized workflow for the crystallization of nucleotide salts.
Step-by-Step Methodology:
-
Material Procurement and Preparation:
-
Obtain high-purity (≥98%) xanthosine 5'-monophosphate disodium salt.
-
Prepare a concentrated stock solution by dissolving the salt in a suitable solvent, typically ultrapure water.
-
-
Crystallization Screening:
-
Employ vapor diffusion techniques (hanging or sitting drop) as the primary screening method.
-
Screen a wide range of precipitants, including various salts (e.g., ammonium sulfate, sodium chloride), polyethylene glycols (PEGs) of different molecular weights, and organic solvents (e.g., ethanol, isopropanol).[4]
-
Investigate a range of pH values and temperatures for each precipitant condition.
-
-
Optimization of Crystal Growth:
-
Once initial crystal "hits" are identified, systematically vary the concentrations of the nucleotide, precipitant, and buffer components around the successful condition to optimize crystal size and quality.
-
-
Crystal Harvesting and Mounting:
-
Carefully harvest the grown crystals using cryo-loops.
-
Flash-cool the crystals in liquid nitrogen, often after briefly soaking them in a cryoprotectant solution to prevent ice formation during X-ray data collection.
-
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.
Caption: The workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology:
-
Data Collection:
-
Mount the cryo-cooled crystal on a goniometer in the X-ray beamline.
-
Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
-
-
Data Processing:
-
Index the diffraction spots to determine the unit cell parameters and crystal system.
-
Integrate the intensities of the diffraction spots.
-
Scale and merge the data to create a final reflection file.
-
-
Structure Solution and Refinement:
-
Determine the initial phases of the structure factors using methods such as direct methods or Patterson synthesis.
-
Build an initial atomic model into the resulting electron density map.
-
Refine the atomic positions, and thermal parameters against the experimental data until the model converges.
-
-
Structure Validation:
-
Use validation software to check the geometric and stereochemical quality of the final model.
-
Physicochemical Characterization
In addition to SC-XRD, a suite of other analytical techniques should be employed to provide a comprehensive understanding of the solid-state properties of xanthosine phosphate disodium salt.
Table 2: Physicochemical Characterization Techniques
| Technique | Information Obtained | Relevance |
| Powder X-ray Diffraction (PXRD) | Fingerprint of the crystalline phase; identification of polymorphs.[5] | Quality control, polymorphism screening, and phase identification. |
| Differential Scanning Calorimetry (DSC) | Melting point, enthalpy of fusion, and detection of phase transitions. | Determination of thermal stability and characterization of polymorphic forms. |
| Thermogravimetric Analysis (TGA) | Mass loss as a function of temperature; determination of hydration state.[6] | Quantifying the amount of water in hydrated crystals and assessing thermal decomposition. |
| Fourier-Transform Infrared (FTIR) & Raman Spectroscopy | Vibrational modes of functional groups; information on hydrogen bonding.[7][8] | Structural confirmation and detailed analysis of intermolecular interactions. |
| Dynamic Vapor Sorption (DVS) | Hygroscopicity and water uptake/loss behavior. | Assessment of physical stability under varying humidity conditions. |
The Potential for Polymorphism and its Implications
The observation of multiple hydrated forms for disodium GMP strongly suggests that xanthosine phosphate disodium salt may also exhibit polymorphism. The specific crystalline form obtained can be highly dependent on the crystallization conditions. Different polymorphs can have significantly different physicochemical properties, including:
-
Solubility and Dissolution Rate: This can directly impact the bioavailability of a drug substance.
-
Stability: Different polymorphs can have varying physical and chemical stability.
-
Mechanical Properties: Properties such as tabletability can be affected by the crystalline form.
Therefore, a thorough polymorph screen is an essential component of the solid-state characterization of xanthosine phosphate disodium salt for any pharmaceutical application.
Conclusion
While the crystal structure of xanthosine phosphate disodium salt is not yet publicly available, a comprehensive understanding of its potential structural features can be inferred from the crystallographic data of its close analogs, particularly disodium guanosine 5'-monophosphate. This guide has provided a comparative analysis of these structures and has detailed the necessary experimental protocols for the crystallization and thorough characterization of xanthosine phosphate disodium salt. The elucidation of its crystal structure will be a significant contribution to the field, providing crucial insights for the development of new therapeutics targeting purine metabolism. The potential for polymorphism in this system highlights the importance of a rigorous solid-state characterization to ensure the development of a safe, effective, and stable drug product.
References
-
Crystal structure and sequential dehydration transitions of disodium guanosine 5′-monophosphate tetrahydrate. Acta Crystallographica Section C: Structural Chemistry, C74, 1153-1159. Available at: [Link]
-
Disordered Single Crystal Evidence for a Quadruple Helix Formed by Guanosine 5′-Monophosphate. Journal of Biomolecular Structure and Dynamics, 8(3), 539-544. Available at: [Link]
-
(a) Molecular structure of adenosine 5 -monophosphate (AMP) disodium salt, and (b) UV absorption maximum used for titration in solution. ResearchGate. Available at: [Link]
-
Nucleic acid conformation: Crystal and molecular structure of deoxyguanosine (5′) phosphate (disodium salt). Pramana, 3(1), 35-49. Available at: [Link]
-
On the Helical Structure of Guanosine 5′-Monophosphate Formed at pH 5: Is It Left- or Right-Handed? Molecules, 18(11), 13785–13797. Available at: [Link]
-
Guanosine 5'-monophosphate, disodium salt. PubChem. Available at: [Link]
-
Powder X-ray Diffraction (PXRD). LibreTexts Chemistry. Available at: [Link]
-
Thermogravimetric Analysis (TGA) Platform for Nucleic Acid Drugs. CD Formulation. Available at: [Link]
-
Thermodynamic Properties of Molten Salts Measured by DSC. INIS. Available at: [Link]
-
Role of divalent cations on DNA polymorphism under low ionic strength conditions. Biochemistry, 25(12), 3668–3673. Available at: [Link]
-
Characterization of DNA structures by Raman spectroscopy: high-salt and low-salt forms of double helical poly(dG-dC) in H2O and D2O solutions and application to B, Z and A-DNA. Nucleic Acids Research, 10(14), 4599–4613. Available at: [Link]
-
Adenosine 5'-monophosphate disodium. PubChem. Available at: [Link]
-
Characterization of DNA structures by Raman spectroscopy: high-salt and low-salt forms of double helical poly(dG-dC) in H2O and. SciSpace. Available at: [Link]
-
Molecular dynamics and Raman optical activity spectra reveal nucleotide conformation ratios in solution. Physical Chemistry Chemical Physics, 25(8), 6147-6157. Available at: [Link]
-
Thermal Analysis of Molten Salts. C-Therm. Available at: [Link]
-
STA or DSC and TGA – is Combination the Key? NETZSCH Analyzing & Testing. Available at: [Link]
-
DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc. Available at: [Link]
-
Preparation, Characterization, Spectroscopic (FT-IR, FT-Raman, UV. Longdom Publishing. Available at: [Link]
-
FTIR and Raman – Composition and Contamination Analysis. EAG Laboratories. Available at: [Link]
-
Crystal structure of disodium praseodymium pentanitrate monohydrate, Na2[Pr(NO3)5] H2O. ResearchGate. Available at: [Link]
-
X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. MDPI. Available at: [Link]
-
Inosine 5'-monophosphate disodium salt hydrate. Amsbio. Available at: [Link]
-
X-ray Diffraction and Characterisation of Materials. University of Cambridge. Available at: [Link]
-
Powder X-ray Diffraction. Chemistry LibreTexts. Available at: [Link]
-
Structural Characterization of Some Table Salt Samples by XRD, ICP, FTIR and XRF Techniques. Proceedings of the Latvian Academy of Sciences. Section B. Natural, Exact, and Applied Sciences., 69(4), 163-168. Available at: [Link]
- A method for preparing high bulk density flavored nucleotide disodium mixed crystals. Google Patents.
-
Single nucleotide polymorphisms in sweet, fat, umami, salt, bitter and sour taste receptor genes are associated with gustatory function and taste preferences in young adults. Nutrition Research, 85, 40-46. Available at: [Link]
-
Crystal structure determination of disodium acetylide, Na2C2, by neutron diffraction. The Journal of Chemical Physics, 60(8), 3090-3094. Available at: [Link]
-
DISODIUM 5'-RIBONUCLEOTIDES. Food and Agriculture Organization of the United Nations. Available at: [Link]
-
Interaction between Single Nucleotide Polymorphism and Urinary Sodium, Potassium, and Sodium-Potassium Ratio on the Risk of Hypertension in Korean Adults. Nutrients, 9(3), 253. Available at: [Link]
-
A review of the associations between single nucleotide polymorphisms in taste receptors, eating behaviors, and health. Critical Reviews in Food Science and Nutrition, 58(18), 3098-3113. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. www2.latech.edu [www2.latech.edu]
- 6. Thermogravimetric Analysis (TGA) Platform for Nucleic Acid Drugs - Nucleic Acid Formulation - CD Formulation [formulationbio.com]
- 7. scispace.com [scispace.com]
- 8. eag.com [eag.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2'-Xanthylic Acid, Disodium Salt
As researchers dedicated to advancing drug development and scientific discovery, our work with specialized reagents like 2'-Xanthylic acid, disodium salt (XMP) is fundamental. While this nucleotide is crucial for various biochemical assays and synthetic pathways, its safe handling is paramount to ensuring both the integrity of our research and the well-being of our laboratory personnel. This guide moves beyond a simple checklist, offering a procedural and logical framework for handling XMP, grounded in established safety principles and field-proven best practices.
Our philosophy is that a protocol is not just a series of steps but a self-validating system of safety. Understanding the why behind each recommendation empowers you to make informed decisions and cultivate a proactive safety culture in your laboratory.
Foundational Hazard Assessment
Before handling any chemical, a thorough understanding of its potential hazards is critical. 2'-Xanthylic acid, disodium salt, is a fine organic powder. While some safety data sheets (SDS) may classify it as non-hazardous under specific regulations[1], others highlight significant risks that must be addressed.[2][3] In laboratory practice, we always adhere to the most stringent safety information available. The primary risks are associated with its physical form as a powder and its chemical properties.
Key Hazards Associated with 2'-Xanthylic Acid, Disodium Salt:
| Hazard Statement | GHS Code | Description | Primary Concern |
|---|---|---|---|
| May cause allergy or asthma symptoms or breathing difficulties if inhaled. | H334 | Inhalation of fine dust can lead to respiratory sensitization.[2] | Inhalation of airborne powder |
| Causes serious eye irritation. | H319 | Direct contact of powder or solutions can irritate the eyes.[2][3] | Eye Contact |
| Causes skin irritation. | H315 | Prolonged or repeated contact can lead to skin irritation.[2][3] | Skin Contact |
| May cause respiratory irritation. | H335 | Inhalation can irritate the respiratory tract.[2][3] | Inhalation of airborne powder |
| Harmful if swallowed. | H302 | Ingestion can be harmful.[3] | Ingestion |
The most significant operational risk arises from the generation of airborne dust during handling, such as weighing or transferring the solid material. This makes containment and respiratory protection key pillars of our safety strategy.
Core Protective Measures: Your PPE Protocol
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. It must be used in conjunction with engineering controls like fume hoods. The minimum PPE for working in any laboratory includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[4] For 2'-Xanthylic acid, disodium salt, we will augment these basics with specific, hazard-appropriate gear.
Primary Engineering Controls: The First Line of Defense
Always handle solid 2'-Xanthylic acid, disodium salt inside a certified chemical fume hood or a powder containment hood. This is a non-negotiable first step. The ventilation system captures fine dust at the source, drastically reducing the risk of inhalation.[1][2]
Mandatory PPE Ensemble
-
Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required.[5] Standard safety glasses do not provide a complete seal and are insufficient for protecting against fine, airborne dust or potential splashes during reconstitution. When handling larger quantities where splash potential increases, a face shield must be worn in addition to chemical goggles.[4][6]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[4][7] For tasks involving extensive handling or cleaning up spills, consider double-gloving or using a heavier-duty glove. Always check the manufacturer's chemical resistance guide.[5][7] Crucially, remove and discard gloves immediately after contact with the chemical and wash your hands before putting on a new pair.[4]
-
Body Protection: A buttoned, knee-length lab coat is required to protect your skin and personal clothing.[4][5] Ensure long hair is tied back and any dangling jewelry is removed.[5]
-
Respiratory Protection: When weighing or transferring the powder, even within a fume hood, a NIOSH-approved N95 respirator (or equivalent) should be worn to prevent inhalation of any fugitive dust particles. In case of inadequate ventilation, more advanced respiratory protection is mandatory.[2]
Operational Plan: From Receipt to Disposal
A structured workflow minimizes risk at every stage of the chemical's lifecycle in your lab.
Step-by-Step Handling Protocol
-
Preparation: Before bringing the chemical into the workspace, ensure the fume hood is operational and the sash is at the appropriate height. Decontaminate the work surface. Prepare all necessary equipment (spatulas, weigh boats, solvent, vortexer) and place it within the hood to minimize movement.
-
Donning PPE: Put on your lab coat, followed by your respirator (if needed), chemical goggles, and finally, your gloves.
-
Handling the Chemical:
-
Open the container inside the fume hood.
-
To minimize dust, do not pour the powder. Use a spatula to carefully transfer the desired amount to a weigh boat.
-
For reconstitution, place the weigh boat containing the powder into your destination vessel (e.g., a conical tube) before adding the solvent. This prevents loss of material and dust generation.
-
Add the solvent slowly to avoid aerosolizing the powder.
-
Securely close the primary container of 2'-Xanthylic acid, disodium salt.
-
-
Post-Handling & Decontamination:
-
Wipe down the spatula and any surfaces within the fume hood with a damp cloth to collect any residual powder. Dispose of the cloth as chemical waste.
-
Seal and label all waste materials appropriately.
-
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Remove gloves first, followed by the lab coat, goggles, and respirator. Wash hands thoroughly with soap and water.
Emergency Procedure: Solid Spill Management
In the event of a spill, your immediate priority is to contain the material without creating dust.
Workflow for a Solid Chemical Spill
Caption: Workflow for managing a solid chemical spill.
Spill Cleanup Steps:
-
Alert & Secure: Alert others in the lab and restrict access to the spill area.
-
Assess & Protect: Don your full PPE, including a respirator, goggles, and double nitrile gloves.
-
Contain: Gently cover the spill with paper towels dampened with water. This prevents the powder from becoming airborne. Do not sweep the dry powder.
-
Collect: Carefully collect the dampened material and towels using a scoop or spatula. Place everything into a clearly labeled, sealable hazardous waste container.
-
Clean: Wipe the spill area again with fresh damp towels, working from the outside in.
-
Dispose: All materials used for cleanup must be disposed of as hazardous chemical waste.[8]
-
Doff & Wash: Remove PPE and wash hands thoroughly.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical and non-negotiable aspect of the chemical handling lifecycle.
-
Waste Segregation: All 2'-Xanthylic acid, disodium salt, whether in solid form or in solution, must be disposed of as hazardous chemical waste. This includes any items contaminated with the chemical, such as weigh boats, pipette tips, gloves, and paper towels used for cleanup.
-
Prohibited Disposal: Do not dispose of this chemical down the drain or in the regular trash.[3][9] Disposing of chemicals via the sanitary sewer is regulated and can harm the environment.[10]
-
Containerization and Labeling:
-
Collect all waste in a designated, compatible, and sealable hazardous waste container.[9]
-
The container must be clearly labeled with a hazardous waste tag that lists the full chemical name ("2'-Xanthylic acid, disodium salt") and its concentration.[9]
-
Keep the waste container closed except when adding waste.[9]
-
By adhering to these comprehensive guidelines, you build a framework of safety that protects you, your colleagues, and the integrity of your scientific work. This structured approach ensures that powerful reagents like 2'-Xanthylic acid, disodium salt can be used effectively and responsibly.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- Personal Protective Equipment Requirements for Laboratories.Environmental Health and Safety, University of Minnesota.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET - Merck Millipore.Merck Millipore.
- Personal Protective Equipment | US EPA. (2025).
- 1.2: Biosafety levels and PPE - Biology LibreTexts. (2021). Biology LibreTexts.
- Personal Protective Equipment - Center for Emerging and Re-emerging Infectious Diseases.University of Washington.
- Safety Data Sheet - Cayman Chemical. (2025). Cayman Chemical.
- SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
- Personal Protective Equipment (PPE) - IBC - The University of Utah. (2025). The University of Utah.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.
- SAFETY DATA SHEET - Santa Cruz Biotechnology. (2024). Santa Cruz Biotechnology.
- SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
- Hazardous Waste Disposal Guide - Research Areas.Dartmouth Policy Portal.
- Quick reference guide to pharmaceutical waste disposal.NHS Dorset.
- Controlling Occupational Exposure to Hazardous Drugs. (2016).
- The NIH Drain Discharge Guide.
- Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) - IBC - The University of Utah [ibc.utah.edu]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. nems.nih.gov [nems.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
